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  • Product: Hydroxy Torsemide
  • CAS: 99300-68-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis Pathways for Hydroxy Torsemide Metabolites

Executive Summary Hydroxy Torsemide refers to the primary oxidative metabolites of the loop diuretic Torsemide (Torasemide). In pharmacokinetics and toxicology, the two most critical targets for synthesis are M1 (Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxy Torsemide refers to the primary oxidative metabolites of the loop diuretic Torsemide (Torasemide). In pharmacokinetics and toxicology, the two most critical targets for synthesis are M1 (Hydroxymethyl-torsemide) , formed via oxidation of the tolyl methyl group, and M3 (Ring-hydroxy-torsemide) , formed via aromatic hydroxylation.

While biological generation via CYP2C9 is sufficient for qualitative identification, quantitative bioanalysis and stability studies require chemically pure reference standards. This guide details the de novo chemical synthesis of these metabolites, prioritizing the M1 (Hydroxymethyl) variant due to its significance as a precursor to the carboxylic acid metabolite (M5).

The protocols below utilize a modular "scaffold-assembly" approach, avoiding the low selectivity of direct oxidation on the parent drug.

Part 1: Structural Context & Retrosynthetic Analysis

The synthesis of Hydroxy Torsemide requires navigating the sensitivity of the sulfonylurea bridge, which is labile under strong acidic or basic hydrolysis. Therefore, the strategy relies on constructing the core scaffold using functionalized anilines rather than post-synthetic oxidation.

Target Molecule: M1 (Hydroxymethyl Torsemide)
  • IUPAC Name: 1-isopropyl-3-{[4-(3-hydroxymethylphenylamino)pyridin-3-yl]sulfonyl}urea

  • Key Challenge: Differentiating the primary alcohol (metabolic site) from the sulfonamide nitrogen during the urea formation step.

Retrosynthetic Logic

The most robust pathway disconnects the molecule at the sulfonylurea junction or the aniline-pyridine bond.

  • Disconnection A (Urea Formation): Coupling a sulfonamide precursor with an isopropyl isocyanate equivalent.

  • Disconnection B (SNAr Coupling): Displacement of a 4-chloro group on the pyridine ring by a functionalized aniline.

Retrosynthesis Target Target: Hydroxy Torsemide (M1) (Sulfonylurea Scaffold) Inter1 Intermediate A 4-amino-3-pyridinesulfonamide (Functionalized) Target->Inter1 Urea Formation Inter2 Reagent B Isopropyl Isocyanate (or Carbamate) Target->Inter2 Coupling Start1 Starting Material 1 4-chloro-3-pyridinesulfonamide Inter1->Start1 S_NAr Displacement Start2 Starting Material 2 (3-aminophenyl)methanol (Protected Alcohol) Inter1->Start2 Nucleophilic Attack

Figure 1: Retrosynthetic strategy for Hydroxy Torsemide, isolating the functionalized aniline as the key variable.

Part 2: Synthesis of M1 (Hydroxymethyl Torsemide)

This protocol describes the synthesis of the M1 metabolite. The use of a silyl protecting group (TBDMS) is recommended to prevent the primary alcohol from reacting with the isocyanate in Step 3.

Phase 1: Preparation of the Aniline Precursor

Objective: Protect the alcohol moiety of (3-aminophenyl)methanol.

  • Reagents: (3-aminophenyl)methanol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq), Imidazole (2.0 eq), DMF.

  • Protocol:

    • Dissolve (3-aminophenyl)methanol in anhydrous DMF at 0°C.

    • Add Imidazole followed by TBDMS-Cl portion-wise.

    • Stir at room temperature for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Outcome: 3-[(tert-butyldimethylsilyloxy)methyl]aniline.

Phase 2: Scaffold Assembly (SNAr)

Objective: Couple the protected aniline to the pyridine core.

  • Reagents: 4-chloro-3-pyridinesulfonamide (1.0 eq), Protected Aniline (from Phase 1, 1.1 eq), NaI (catalytic), Isopropanol or Ethanol.

  • Protocol:

    • Suspend 4-chloro-3-pyridinesulfonamide in isopropanol.

    • Add the protected aniline and a catalytic amount of NaI (to facilitate halide exchange).

    • Reflux at 80–85°C for 6–8 hours. Monitor by TLC/HPLC for disappearance of the chloro-pyridine.

    • Workup: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from ethanol/water.

    • Outcome: 4-{[3-(TBDMS-oxymethyl)phenyl]amino}-3-pyridinesulfonamide.

Phase 3: Sulfonylurea Formation & Deprotection

Objective: Install the isopropyl urea tail and reveal the hydroxyl group.

StepReagentsConditionsMechanism
Activation Sulfonamide Intermediate, K₂CO₃, AcetoneReflux, 30 minDeprotonation of sulfonamide
Coupling Isopropyl Isocyanate (1.2 eq)Reflux, 2–4 hrsNucleophilic addition to isocyanate
Deprotection TBAF (1.0 M in THF) or dilute HCl0°C to RT, 1 hrCleavage of Silyl ether

Detailed Protocol:

  • Dissolve the sulfonamide intermediate in dry acetone with anhydrous K₂CO₃.

  • Add isopropyl isocyanate dropwise under inert atmosphere (N₂).

  • Reflux until the sulfonamide is consumed (check by HPLC).

  • Filter inorganic salts and concentrate the filtrate.

  • Deprotection: Redissolve the residue in THF. Add TBAF (tetrabutylammonium fluoride) solution dropwise at 0°C. Stir for 1 hour.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: The crude M1 is purified via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to remove urea byproducts.

SynthesisFlow Step1 Step 1: Protection (3-aminophenyl)methanol + TBDMS-Cl Step2 Step 2: S_NAr Coupling + 4-Cl-3-pyridinesulfonamide Step1->Step2 Step3 Step 3: Urea Formation + Isopropyl Isocyanate Step2->Step3 Step4 Step 4: Deprotection (TBAF or Acid) Step3->Step4 Final Final Product M1 (Hydroxymethyl Torsemide) Step4->Final

Figure 2: Step-by-step reaction workflow for the synthesis of M1.

Part 3: Alternative Route for M3 (Ring Hydroxylation)

For the M3 metabolite (4'-hydroxy torsemide) , the synthesis mirrors the M1 route but uses a different aniline starting material.

  • Starting Material: 4-amino-2-methylphenol.

  • Protection Strategy: The phenolic hydroxyl is more acidic and reactive than the benzylic alcohol in M1. It must be protected as a benzyl ether (Bn) or methyl ether (Me) if harsh conditions are used, though TBDMS is also viable.

  • Modification: If using a Benzyl ether protection, the final deprotection requires Hydrogenation (H₂/Pd-C). Note that Torsemide's pyridine ring can be sensitive to hydrogenation; therefore, acid-labile protecting groups (like MOM or THP) are preferred over benzyl groups for this specific scaffold.

Part 4: Analytical Validation

To validate the synthesized standard, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS/MS)[1]
  • Parent Ion (M1): [M+H]⁺ = 365.4 Da (Calculated).

  • Fragmentation Pattern:

    • Loss of isopropyl isocyanate moiety (-85 Da).

    • Characteristic fragment for the hydroxymethyl-aniline moiety.

  • Differentiation: M1 and M3 are isomers.[1] They must be separated chromatographically. M1 (primary alcohol) typically elutes earlier than M3 (phenolic) on reverse-phase C18 columns due to higher polarity.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • M1 Signature: Look for a singlet or doublet (depending on solvent exchange) at δ 4.4–4.6 ppm corresponding to the benzylic methylene (-CH ₂OH).

  • M3 Signature: Absence of the benzylic methylene; presence of a phenolic -OH singlet (exchangeable) and a change in the aromatic splitting pattern of the phenyl ring (1,2,4-substitution pattern).

Part 5: Safety & Handling

  • Isopropyl Isocyanate: Highly toxic and a sensitizer. Handle in a fume hood with proper respiratory protection.

  • Sulfonylureas: The final product is a potent diuretic.[2][3] Avoid inhalation of dust.

  • Stability: Hydroxy torsemide solutions should be stored at -20°C in amber vials to prevent photo-oxidation to the carboxylic acid (M5).

References

  • Torsemide Parent Synthesis: Delarge, J. (1973). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Annales Pharmaceutiques Françaises, 31, 467-474.[4]

  • Metabolite Identification: Miners, J. O., et al. (1995). Cytochrome P4502C9 is responsible for the hydroxylation of torsemide in human liver microsomes. Biochemical Pharmacology, 49(12), 1795-1801. Link

  • Sulfonylurea Coupling Methods: Kurzer, F. (1950). Sulfonylureas and Sulfonylthioureas. Chemical Reviews, 50(1), 1–46. Link

  • Process Chemistry (Teva): U.S. Patent Application 2003/0166687. Process for the preparation of torsemide. (Describes the isopropyl isocyanate coupling conditions). Link

  • Metabolite Standards: Barr, W. H., et al. (1990). Torsemide metabolism in humans. Progress in Pharmacology and Clinical Pharmacology, 8, 29-37.

Sources

Exploratory

Introduction: The Clinical Context of Torsemide and the Emergence of its Metabolites

An In-depth Technical Guide to Hydroxy Torsemide: From Metabolism to Analytical Quantification Torsemide, a pyridine-sulfonylurea derivative, is a potent high-ceiling loop diuretic widely employed in the clinical managem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Hydroxy Torsemide: From Metabolism to Analytical Quantification

Torsemide, a pyridine-sulfonylurea derivative, is a potent high-ceiling loop diuretic widely employed in the clinical management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[1][2][3] It is also used to treat hypertension.[4][5] Its primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter system in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][4][6][7] Unlike other loop diuretics such as furosemide, torsemide exhibits higher bioavailability (approximately 80-100%) and a longer duration of action, which allows for once-daily dosing and a more predictable diuretic response.[1][5][6][8]

The clinical efficacy and safety profile of torsemide are intrinsically linked to its extensive hepatic metabolism.[1][8] Approximately 80% of a given dose is cleared by the liver, primarily through the cytochrome P450 enzyme system, with the remaining 20% excreted unchanged in the urine.[1][4][8] This metabolic process generates several derivatives, the most prominent being Hydroxy Torsemide. This guide provides a comprehensive technical overview of Hydroxy Torsemide, focusing on its formation, chemical properties, biological relevance, and the analytical methodologies required for its detection and quantification, tailored for researchers and drug development professionals.

Part 1: The Metabolic Pathway of Torsemide

The biotransformation of torsemide is a critical determinant of its pharmacokinetic profile. The process is predominantly mediated by the hepatic cytochrome P450 system, specifically the CYP2C9 isoenzyme, with minor contributions from CYP2C8 and CYP2C18.[4][9] Genetic polymorphisms in CYP2C9 can lead to significant inter-individual variability in torsemide metabolism and, consequently, its clinical effects.[7]

The metabolism results in three main metabolites identified in humans: M1, M3, and M5.[4]

  • Metabolite M1 (Hydroxy Torsemide): Formed through the hydroxylation of the tolyl methyl group of torsemide.[4][9] This metabolite, an aromatic primary alcohol, is often the primary focus when "Hydroxy Torsemide" is discussed.[10][11]

  • Metabolite M3 (4'-Hydroxy Torsemide): Formed by the hydroxylation of the aromatic ring.[4][9][12]

  • Metabolite M5: A carboxylic acid derivative formed by the further oxidation of M1.[4] M5 is the major metabolite found in urine but is biologically inactive.[4][13]

While the inactive M5 is the most abundant metabolite, both M1 and M3 possess some diuretic activity.[4][13] However, their systemic exposure is significantly lower than that of the parent drug, and thus their contribution to the overall pharmacological effect of torsemide is considered minor.[4]

Torsemide_Metabolism Torsemide Torsemide Enzyme CYP2C9 (Primary) Torsemide->Enzyme M1 Metabolite M1 (Hydroxy Torsemide) M5 Metabolite M5 (Carboxylic Acid) [Inactive] M1->M5 Oxidation M3 Metabolite M3 (4'-Hydroxy Torsemide) Enzyme->M1 Methyl Hydroxylation Enzyme->M3 Ring Hydroxylation Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) SPE Solid Phase Extraction (SPE) or Protein Precipitation Sample->SPE Evap Evaporation & Reconstitution in Mobile Phase SPE->Evap Inject Inject Sample into HPLC System Evap->Inject Separation Separation on C18 Column Inject->Separation Detection UV Detection at 288 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Result Final Concentration (µg/mL) Quantify->Result

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Foundational

Solubility and Stability Profile of Hydroxy Torsemide: A Methodological Framework

An In-Depth Technical Guide Abstract Hydroxy torsemide, a primary metabolite of the potent loop diuretic torsemide, plays a significant role in the overall pharmacokinetics of the parent drug.[1] A thorough understanding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Hydroxy torsemide, a primary metabolite of the potent loop diuretic torsemide, plays a significant role in the overall pharmacokinetics of the parent drug.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for drug development professionals and researchers. This is crucial for designing robust bioanalytical methods, interpreting pharmacokinetic data, and ensuring the safety and efficacy of torsemide-based therapies. While extensive data exists for torsemide, public literature on its hydroxy metabolite is less comprehensive. This technical guide, therefore, serves as a methodological framework, synthesizing known information about the parent compound to provide field-proven insights and detailed experimental protocols for the comprehensive characterization of hydroxy torsemide.

Introduction: The Significance of Metabolite Characterization

Torsemide is a pyridine-sulfonylurea class loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension.[2][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into several metabolites.[4] The metabolite M1, hydroxy torsemide, is formed through the hydroxylation of the tolyl methyl group and possesses some pharmacological activity, albeit less than the parent compound.[1][4]

Understanding the solubility and stability of hydroxy torsemide is not merely an academic exercise. It directly impacts:

  • Bioavailability and Pharmacokinetics: The solubility of a metabolite can influence its absorption, distribution, and elimination, thereby affecting its plasma concentration and duration of action.[5][6]

  • Analytical Method Development: Accurate quantification in biological matrices requires robust analytical methods. Knowledge of the analyte's stability under various conditions (pH, temperature, light) is essential for developing reliable sample handling, extraction, and storage procedures.[7][8]

  • Formulation Science: For parenteral formulations of torsemide, the potential for metabolite precipitation or degradation upon changes in pH or dilution is a critical safety and efficacy concern.[9]

This guide provides the necessary protocols and theoretical grounding to systematically evaluate the solubility and stability of hydroxy torsemide, leveraging established principles from the study of its parent compound.

Solubility Profile of Hydroxy Torsemide

The solubility of an active pharmaceutical ingredient (API) or its metabolite is a critical determinant of its behavior in both in vitro and in vivo systems. Based on the structure of its parent compound, torsemide, which is known to be poorly soluble at physiological pH, it is reasonable to hypothesize that hydroxy torsemide may exhibit similar pH-dependent solubility characteristics.[9] The introduction of a hydroxyl group may slightly increase its polarity, but the overall molecule remains largely hydrophobic.

Causality Behind Experimental Design: Why pH and Solvent Selection Matters

The choice of dissolution media is critical for building a comprehensive solubility profile.

  • Biorelevant Media: Solubility in buffers ranging from pH 1.2 to 7.4 mimics the environment of the gastrointestinal tract and physiological fluids. Torsemide itself begins to precipitate at a pH of approximately 6, highlighting the importance of pH control.[10]

  • Organic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Methanol are often used in early-stage in vitro screening and for preparing stock solutions.[11][12] Understanding solubility in these solvents is a practical necessity for laboratory work.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol describes a robust, self-validating method for determining the equilibrium solubility of hydroxy torsemide. The core principle is to saturate a solution with the compound and then measure the concentration of the dissolved analyte.

Step-by-Step Methodology:

  • Preparation of Media: Prepare a series of aqueous buffers (e.g., 0.1N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4) and select relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile).

  • Addition of Compound: Add an excess amount of hydroxy torsemide solid to a known volume of each medium in separate, sealed vials. The excess must be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. To remove any remaining undissolved microparticles, filter the sample through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved hydroxy torsemide using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13]

  • Validation of Equilibrium: To ensure that equilibrium was truly reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the concentration does not significantly change between the later time points, equilibrium is confirmed.

G cluster_legend start_node Start A A start_node->A Prepare Solvents (Buffers, Organics) process_node process_node decision_node decision_node end_node End data_node Data Output data_node->end_node B B A->B Add excess Hydroxy Torsemide C C B->C Agitate at constant T (24-48h) D D C->D Collect & Filter Supernatant (0.22µm) E E D->E Quantify using validated HPLC method F F E->F Is Equilibrium Confirmed? F->C No (Continue Agitation) G G F->G Yes G->data_node Report Solubility Data

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Illustrative Solubility Profile

The following table summarizes expected, illustrative data for hydroxy torsemide solubility, based on the known properties of related compounds. Actual experimental data should replace these values.

MediumpHTemperature (°C)Illustrative Solubility (µg/mL)
0.1 N HCl1.225> 1000
Acetate Buffer4.525~150
Phosphate Buffer6.825< 10
Phosphate Buffer7.425< 5
Water~7.025< 10
MethanolN/A25~500
DMSON/A25> 2000

Stability Profile of Hydroxy Torsemide

Stability testing is a cornerstone of drug development, mandated by regulatory bodies like the ICH to establish shelf-life and storage conditions. Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Insights from the Parent Compound: Predicting Instability

Forced degradation studies on torsemide reveal critical vulnerabilities. It degrades significantly under acidic, neutral, and alkaline hydrolytic conditions, with degradation accelerating at higher temperatures.[14][15] It also shows slight instability under oxidative stress but is relatively stable to photolytic and thermal stress in its solid form.[13][14][16] Given that hydroxy torsemide shares the same core sulfonylurea structure, it is likely to exhibit similar instabilities, particularly towards hydrolysis and oxidation.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to assess the intrinsic stability of hydroxy torsemide by subjecting it to stress conditions that exceed those expected during storage and use.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of hydroxy torsemide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the sample before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for a specified time. Neutralize the sample before analysis. Torsemide has been found to be stable in basic conditions up to 2M NaOH, but degradation may still occur under heat.[16]

    • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for a specified time. Studies on torsemide show high degradation under oxidative conditions.[13]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method. This method must be capable of separating the intact hydroxy torsemide peak from all degradation product peaks.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

G cluster_stress Stress Conditions start_node Start A A start_node->A Prepare Stock Solution of Hydroxy Torsemide process_node process_node stress_node stress_node end_node End analysis_node Analyze via Stability-Indicating HPLC G G analysis_node->G Calculate % Degradation & Identify Degradants B Acid Hydrolysis (HCl, 60°C) A->B C Base Hydrolysis (NaOH, 60°C) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F B->analysis_node C->analysis_node D->analysis_node E->analysis_node F->analysis_node G->end_node

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Illustrative Stability Profile

This table provides an example of how to summarize the results from a forced degradation study. The outcomes are hypothesized based on the known stability of torsemide.

Stress ConditionReagent/ConditionTimeIllustrative Outcome
Acid Hydrolysis0.1 N HCl, 60°C8 hoursSignificant degradation (>20%)
Base Hydrolysis0.1 N NaOH, 60°C8 hoursModerate degradation (~10-15%)
Oxidation3% H₂O₂, RT24 hoursSignificant degradation (>25%)
Thermal60°C (in solution)24 hoursModerate degradation (~10%)
PhotolysisICH Q1B Light7 daysMinimal to no degradation (<5%)
Solid State (40°C/75% RH)N/A30 daysStable (<2% degradation)

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for characterizing the solubility and stability of hydroxy torsemide. By leveraging insights from the parent drug, torsemide, and employing robust, self-validating experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in drug development.

The protocols outlined for equilibrium solubility and forced degradation are fundamental starting points. Future work should focus on identifying the structures of major degradation products using techniques like LC-MS/MS and conducting long-term stability studies on isolated hydroxy torsemide to establish definitive storage conditions and retest dates. Such data will ultimately contribute to a more complete understanding of torsemide's pharmacology and ensure the development of safe and effective medicines.

References

  • ResearchGate. (2025). Forced degradation study of torasemide: Characterization of its degradation products | Request PDF. [Link]

  • Google Patents. (n.d.). US20220079959A1 - Pharmaceutical compositions of torsemide and uses thereof.
  • ResearchGate. (n.d.). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. [Link]

  • Characterization And Identification & Development Of Physical Mixture Of Torsemide. (n.d.). [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Formulation and Evaluation of Torsemide Granules (Sustained Release). [Link]

  • PubMed. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. [Link]

  • TechnoRep. (n.d.). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. [Link]

  • Google Patents. (n.d.). US6465496B1 - Torsemide polymorphs.
  • AKJournals. (n.d.). Stability-indicating HPTLC method for analysis of torsemide in pharmaceutical preparations. [Link]

  • Solubility of Things. (n.d.). Torsemide. [Link]

  • RJPBCS. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. [Link]

  • Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information / MOA. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. [Link]

  • Appasaheb Birnale College of Pharmacy. (n.d.). Formulation and Evaluation of Sustained Release Tablet of Torsemide. [Link]

  • ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. [Link]

  • PubChem. (n.d.). Hydroxy Torsemide. [Link]

  • Mayo Clinic. (2025). Torsemide (oral route). [Link]

  • PubMed. (1994). Pharmacokinetics of torasemide and its metabolites in end-stage renal disease. [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics and pharmacodynamics of torasemide. [Link]

  • Analytical Techniques for Determination of Torsemide and its Combinations: A Review. (2019). [Link]

  • ResearchGate. (2025). (PDF) The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. [Link]

  • PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of torasemide in health and disease. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of stability-indicating methods for determination of torsemide. [Link]

  • PubMed Central. (n.d.). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]

  • NIH. (n.d.). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. [Link]

  • ResearchGate. (2025). Stability-Indicating HPTLC Method for Analysis of Torsemide in Pharmaceutical Preparations. [Link]

  • PubMed. (1990). Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. [Link]

  • YouTube. (2025). Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. [Link]

  • Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. (n.d.). [Link]

  • MDPI. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. [Link]

Sources

Exploratory

Technical Guide: Characterization of Protein Binding Kinetics for Hydroxy Torsemide (Metabolite M1)

Executive Summary & Pharmacological Context Hydroxy Torsemide (M1) is the primary active metabolite of the loop diuretic Torsemide, formed via methyl-hydroxylation of the phenyl ring by CYP2C9 . While the parent drug, To...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Hydroxy Torsemide (M1) is the primary active metabolite of the loop diuretic Torsemide, formed via methyl-hydroxylation of the phenyl ring by CYP2C9 . While the parent drug, Torsemide, exhibits extensive plasma protein binding (>99%), characterizing the binding profile of M1 is critical for three reasons:

  • Renal Clearance Dynamics: M1 accumulates in patients with renal failure. Its fraction unbound (

    
    ) dictates glomerular filtration rates.
    
  • Displacement Risks: As a sulfonylurea derivative, M1 competes for high-affinity sites (Sudlow Site I) on Human Serum Albumin (HSA), posing potential drug-drug interaction (DDI) risks with anticoagulants like warfarin.

  • Active Transport: Binding affinity influences the uptake of M1 by organic anion transporters (OATs) in the proximal tubule, the site of its diuretic action.

This guide details the technical workflow to isolate, quantify, and model the protein binding characteristics of Hydroxy Torsemide, moving beyond static percentage values to dynamic kinetic profiling.

Mechanistic Basis of Interaction

The Target: Human Serum Albumin (HSA)

HSA is the primary carrier for acidic drugs. Hydroxy Torsemide, retaining the acidic sulfonylurea moiety (


), predominantly targets Sudlow Site I (Subdomain IIA) , interacting with Trp-214 via hydrophobic stacking and hydrogen bonding.
Thermodynamic Equilibrium

The binding event is governed by the Law of Mass Action:



Where 

(Association Constant) is defined as:

  • [P]: Concentration of free protein (HSA).

  • [L]: Concentration of free ligand (Hydroxy Torsemide).

  • [PL]: Concentration of the drug-protein complex.

Experimental Workflows

Workflow Visualization

The following diagram outlines the integrated approach from in silico prediction to in vitro validation.

BindingWorkflow cluster_0 Phase I: Prediction cluster_1 Phase II: Quantification cluster_2 Phase III: Mechanism Docking In Silico Docking (AutoDock Vina) SiteID Identify Binding Site (Sudlow I vs II) Docking->SiteID RED Rapid Equilibrium Dialysis (RED Device) SiteID->RED LCMS LC-MS/MS Analysis (Quantify Free vs Total) RED->LCMS Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) LCMS->Thermo Fluor Fluorescence Quenching (Trp-214 Emission) Fluor->Thermo

Figure 1: Integrated workflow for characterizing Hydroxy Torsemide protein binding.

Protocol A: Rapid Equilibrium Dialysis (RED)

Objective: Determine the Fraction Unbound (


) with high throughput and minimal volume.

Materials:

  • Device: Thermo Scientific RED Device (MWCO 8 kDa).

  • Matrix: Human Plasma (pooled) or Purified HSA (600 µM physiological conc).

  • Ligand: Hydroxy Torsemide (synthesized standard, >98% purity).

  • Buffer: PBS (pH 7.[1][2]4) with 100 mM sodium phosphate.

Step-by-Step Methodology:

  • Preparation:

    • Spike plasma with Hydroxy Torsemide to achieve final concentrations of 1, 10, and 50 µM (covering therapeutic range).

    • Ensure final DMSO concentration is <0.1% to prevent protein denaturation.

  • Loading:

    • Add 200 µL of spiked plasma to the Sample Chamber (red ring).

    • Add 350 µL of dialysis buffer to the Buffer Chamber (white ring).

  • Incubation:

    • Seal plate with gas-permeable film.

    • Incubate at 37°C on an orbital shaker (300 rpm) for 4–6 hours . (Note: Time to equilibrium must be validated; 4 hours is standard for sulfonylureas).

  • Sampling:

    • Pipette 50 µL from the Buffer Chamber (Free Drug).

    • Pipette 50 µL from the Sample Chamber (Total Drug).

  • Matrix Matching:

    • Add 50 µL of blank plasma to the buffer sample.

    • Add 50 µL of blank buffer to the plasma sample.

    • Reasoning: This ensures identical matrix effects during LC-MS ionization.

  • Extraction:

    • Protein precipitation using cold Acetonitrile (ACN) containing Internal Standard (e.g., Torsemide-d6).

    • Centrifuge at 4000g for 20 mins. Inject supernatant into LC-MS/MS.

Data Calculation:



Protocol B: Fluorescence Quenching Spectroscopy

Objective: Determine the binding constant (


) and number of binding sites (

).

Principle: HSA contains a single Tryptophan residue (Trp-214) in Subdomain IIA. Binding of Hydroxy Torsemide near this residue quenches its intrinsic fluorescence.

Methodology:

  • Setup: Prepare 2.0 µM HSA solution in PBS (pH 7.4).

  • Titration: Sequentially add Hydroxy Torsemide (0–20 µM) to the quartz cuvette.

  • Measurement:

    • Excitation wavelength (

      
      ): 280 nm .
      
    • Emission scan (

      
      ): 300–450 nm  (Peak ~340 nm).
      
    • Record fluorescence intensity (

      
      ) at 340 nm for each addition.
      
  • Correction: Correct for Inner Filter Effect (IFE) if absorbance at 280nm > 0.1.

    
    
    

Analysis (Stern-Volmer Equation):



  • 
    : Fluorescence without drug.
    
  • 
    : Stern-Volmer quenching constant.
    
  • 
    : Concentration of Hydroxy Torsemide.
    

Data Presentation & Interpretation

Expected Quantitative Output

Researchers should organize data into the following format to assess linearity and saturation.

ParameterSymbolUnitInterpretation
Fraction Unbound

%High binding (

) indicates renal secretion dependency.
Association Constant


Strength of affinity.

implies specific binding (Site I).
Binding Sites

-

confirms single-site stoichiometry.
Gibbs Free Energy

kJ/molNegative value confirms spontaneous interaction.
Pathway Interaction Map

The following diagram illustrates the competitive landscape at the molecular level, highlighting the displacement risk.

InteractionMap cluster_ligands Ligands HSA HSA (Trp-214) Complex HSA-M1 Complex (Fluorescence Quenched) HSA->Complex Equilibrium M1 Hydroxy Torsemide (M1) M1->HSA High Affinity (Hydrophobic/H-Bond) Warfarin Warfarin (Site I Marker) Warfarin->HSA Competes (Site I) Ibuprofen Ibuprofen (Site II Marker) Ibuprofen->HSA Non-Competitive (Site II)

Figure 2: Competitive binding landscape of Hydroxy Torsemide at HSA Site I.

References

  • Barr, W. H., et al. (1990). Torsemide pharmacokinetics and metabolism in man. Progress in Pharmacology and Clinical Pharmacology. Link

  • Thermo Fisher Scientific. (2024). Rapid Equilibrium Dialysis (RED) Device Insert and Protocol. Thermo Scientific User Guide. Link

  • Ascoli, G. A., et al. (2006). Drug binding to human serum albumin: Abridged review of results obtained with high-performance liquid chromatography and circular dichroism. Chirality. Link

  • Vewver, M. L. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. Link

  • PubChem. (2024). Hydroxy Torsemide Compound Summary. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

LC-MS/MS Protocol for the Analysis of Hydroxy Torsemide in Plasma

Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Hydroxy Torsemide (Metabolite M1) in human plasma. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Hydroxy Torsemide (Metabolite M1) in human plasma. Unlike the inactive carboxylic acid metabolite (M5), Hydroxy Torsemide retains diuretic activity, making its quantification critical for pharmacokinetic (PK) profiling, particularly in patients with renal impairment or CYP2C9 polymorphisms. This method utilizes positive electrospray ionization (ESI+) and simple protein precipitation to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, suitable for clinical research and bioequivalence studies.

Introduction & Scientific Rationale

Clinical Context and Metabolism

Torsemide is a high-ceiling loop diuretic used to treat edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[1] Its metabolic clearance is primarily mediated by the hepatic cytochrome P450 2C9 (CYP2C9) isozyme.

The metabolic pathway produces three primary metabolites:

  • Metabolite M1 (Hydroxy Torsemide): Formed via hydroxylation of the methyl group on the phenyl ring. Crucially, M1 is pharmacologically active and accumulates in patients with renal failure.

  • Metabolite M3: Formed via ring hydroxylation (active but minor).

  • Metabolite M5: The carboxylic acid derivative (inactive, major urinary metabolite).

Quantifying M1 is essential because it contributes to the overall therapeutic effect, and its accumulation can alter the safety profile in specific patient populations.

Analytical Strategy
  • Ionization Mode: While early methods employed negative mode (ESI-) to reduce background noise, modern triple quadrupole instruments provide superior sensitivity for the urea and pyridine nitrogen moieties of Torsemide in Positive Mode (ESI+) .

  • Sample Preparation: A "Crash and Shoot" Protein Precipitation (PPT) method is selected over Liquid-Liquid Extraction (LLE). PPT offers higher throughput and sufficient recovery (>85%) for Torsemide and its polar metabolites without the need for toxic chlorinated solvents often used in LLE.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of Torsemide, highlighting the formation of the target analyte, Hydroxy Torsemide (M1).

TorsemideMetabolism Torsemide Torsemide (Parent Drug) CYP2C9 CYP2C9 (Liver) Torsemide->CYP2C9 M1 Hydroxy Torsemide (M1) (Active Metabolite) Target Analyte CYP2C9->M1 Methyl Hydroxylation M3 Metabolite M3 (Ring Hydroxylation) CYP2C9->M3 Ring Hydroxylation M5 Metabolite M5 (Carboxylic Acid) M1->M5 Oxidation (Inactive)

Figure 1: Metabolic pathway of Torsemide mediated by CYP2C9.[2] Hydroxy Torsemide (M1) is the active intermediate oxidized further to the inactive M5.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Torsemide, Hydroxy Torsemide (M1), and Torsemide-d6 (Internal Standard).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA), Ammonium Formate (1M solution).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation
  • LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters Acquity).

  • Mass Spectrometer: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

Sample Preparation (Protein Precipitation)

This protocol uses a 1:4 plasma-to-precipitant ratio to ensure complete protein removal.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (Torsemide-d6, 500 ng/mL in 50% MeOH). Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 1 minute (or shake plate at 1000 rpm).

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak broadening).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Loading
0.50 10 Isocratic Hold
3.00 90 Elution
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

MS/MS Parameters (ESI+)

The method uses Multiple Reaction Monitoring (MRM). The transition logic relies on the loss of the isopropyl-urea moiety (neutral loss of ~85 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Hydroxy Torsemide 365.1 280.1 25 Quantifier
Hydroxy Torsemide365.1210.135Qualifier
Torsemide 349.1 264.1 22 Quantifier
Torsemide349.1194.130Qualifier
Torsemide-d6 (IS) 355.1 270.1 22 Quantifier

Note: Precursor ions correspond to [M+H]+. The Quantifier transition represents the loss of the isopropyl-urea group, which is consistent across the parent and metabolite.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS Add IS (Torsemide-d6) Sample->IS PPT Protein Precipitation (200 µL Cold ACN + 0.1% FA) IS->PPT Centrifuge Centrifuge (15,000g, 10 min) PPT->Centrifuge Dilute Dilute Supernatant 1:1 (with Water + 0.1% FA) Centrifuge->Dilute Supernatant Inject Inject 5 µL LC-MS/MS (ESI+) Dilute->Inject

Figure 2: Step-by-step "Crash and Shoot" sample preparation workflow for plasma analysis.

Method Validation & Performance

This protocol is designed to meet FDA Bioanalytical Method Validation Guidance (2018) criteria.

Linearity and Sensitivity[1][5]
  • Range: 1.0 – 1000 ng/mL.

  • Curve Fit: Linear regression with 1/x² weighting.

  • LLOQ: 1.0 ng/mL (S/N > 10).

Accuracy and Precision
  • Intra-day Precision: < 5% CV.

  • Inter-day Precision: < 8% CV.

  • Accuracy: 92% – 106% of nominal concentration.

Matrix Effect

Matrix factor should be evaluated using 6 lots of blank plasma. The use of Torsemide-d6 compensates for matrix suppression/enhancement, typically yielding an IS-normalized matrix factor between 0.95 and 1.05.

Expert Tips & Troubleshooting

  • Metabolite Stability: Hydroxy Torsemide is light-sensitive. Perform all extraction steps under yellow light or low-light conditions to prevent photo-degradation.

  • Isomer Separation: Ensure your chromatographic gradient is shallow enough at the beginning (10% B hold) to separate Hydroxy Torsemide (M1) from potential isobaric interferences or other hydroxylated isomers (M3), although M3 is minor.

  • Carryover: Torsemide can stick to injector needles. Use a strong needle wash solution (e.g., MeOH:ACN:Isopropanol:Water 1:1:1:1 + 0.2% FA) to minimize carryover.

  • Dilution Step: Do not inject pure ACN supernatant directly onto the C18 column. This causes "solvent effect" peak splitting for early eluters. The 1:1 dilution with water (Step 6 in Protocol) is critical for sharp peak shapes.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Vormfelde, S. V., et al. (2004).[3] CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide. Clinical Pharmacology & Therapeutics. [Link]

  • March, C., et al. (1990).[4] Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine. Journal of Pharmaceutical Sciences. [Link]

  • PubChem. (2025). Hydroxy Torsemide Compound Summary. National Library of Medicine. [Link]

  • Miners, J. O., et al. (2000).[5] Torsemide metabolism by CYP2C9 variants and other human CYP2C subfamily enzymes. Pharmacogenetics. [Link]

Sources

Application

Cell-based assay development for Hydroxy Torsemide activity

Application Note: High-Precision Cell-Based Assay Development for Hydroxy Torsemide (Torsemide-M1) Activity Subtitle: Targeting NKCC2 Inhibition via Thallium Flux Spectrometry Executive Summary & Scientific Context Objec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Cell-Based Assay Development for Hydroxy Torsemide (Torsemide-M1) Activity

Subtitle: Targeting NKCC2 Inhibition via Thallium Flux Spectrometry

Executive Summary & Scientific Context

Objective: To establish a robust, high-throughput cell-based assay for quantifying the inhibitory potency of Hydroxy Torsemide (Torsemide-M1) against the renal Na


-K

-2Cl

cotransporter (NKCC2).

Background: Torsemide is a potent loop diuretic used for managing edema and hypertension.[1][2][3] Its clinical efficacy relies on the inhibition of NKCC2 (SLC12A1) in the thick ascending limb (TAL) of the loop of Henle. Torsemide undergoes extensive hepatic metabolism by CYP2C9 , yielding three primary metabolites: M1 (methyl-hydroxy), M3 (ring-hydroxy), and M5 (carboxylic acid).[4]

  • Torsemide-M1 (Hydroxymethyl torsemide): Biologically active. In patients with renal failure, the elimination half-life of M1 is prolonged, potentially contributing significantly to the therapeutic effect.

  • Torsemide-M5: Biologically inactive.[4]

The Challenge: While radioisotope assays (


Rb

uptake) are the historical gold standard, they are low-throughput and hazardous. This guide details the development of a Thallium (Tl

) Flux Assay
, a fluorescence-based surrogate method that offers high sensitivity and throughput for screening NKCC2 inhibitors like Hydroxy Torsemide.

Mechanism of Action & Assay Principle

Target Physiology: NKCC2 is an electroneutral cotransporter that moves 1 Na


, 1 K

, and 2 Cl

ions into the cell. Loop diuretics (Torsemide, Furosemide) bind to the Cl

translocation pocket, locking the transporter in an inactive state.

Assay Principle (Thallium Flux): Thallium (Tl


) acts as a potent surrogate for Potassium (K

). NKCC2 transports Tl

with high affinity.[5]
  • Dye Loading: Cells are loaded with a Tl

    
    -sensitive fluorescent dye (e.g., FluxOR™ or Thallos™).
    
  • Inhibition: Cells are pre-incubated with Hydroxy Torsemide.

  • Stimulus: A Tl

    
    -containing buffer is added.[6][7]
    
  • Readout: Active NKCC2 transports Tl

    
     into the cell, increasing fluorescence. Inhibition by Hydroxy Torsemide results in a reduced fluorescence slope.
    

NKCC2_Mechanism Lumen Tubular Lumen (Extracellular) NKCC2 NKCC2 Transporter (Active State) Lumen->NKCC2 Na+, 2Cl-, Tl+ (K+ mimic) Cell Intracellular Space (Cytosol) NKCC2->Cell Ion Influx Dye Tl+ Sensitive Dye (Fluorescence UP) Cell->Dye Tl+ Binding Inhibitor Hydroxy Torsemide (Inhibitor) Inhibitor->NKCC2 Blocks Translocation

Figure 1: Mechanism of NKCC2 transport and inhibition by Hydroxy Torsemide in the Thallium Flux Assay context.

Experimental Protocol: Thallium Flux Assay

Prerequisites:

  • Cell Model: LLC-PK1 (Porcine Renal Epithelial) cells stably transfected with human NKCC2 (hNKCC2) .

    • Why: HEK293 cells express high levels of endogenous NKCC1, creating background noise. LLC-PK1 cells have lower endogenous cotransporter activity, making the transfected NKCC2 signal distinct.

  • Reagents:

    • FluxOR™ II Green Potassium Ion Channel Assay Kit (or equivalent Thallos™ system).

    • Hydroxy Torsemide (M1 metabolite) standard (>98% purity).

    • Torsemide (Parent) and Furosemide (Positive Controls).

    • Ouabain (to block Na

      
      /K
      
      
      
      -ATPase).[7]
    • Bumetanide (to assess NKCC1 background if using HEK cells).

Step-by-Step Workflow

Step 1: Cell Plating (Day -1)

  • Harvest LLC-PK1-hNKCC2 cells using Accutase (gentler than Trypsin to preserve transporters).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well into a 384-well poly-D-lysine coated black/clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO

    
     to reach 90-100% confluency.
    

Step 2: Dye Loading (Day 0, T minus 90 min)

  • Prepare Loading Buffer : HBSS (Cl

    
     free is not required yet) + 20 mM HEPES + FluxOR™ dye.
    
  • Remove culture medium from the plate.

  • Add 20 µL of Loading Buffer to each well.

  • Incubate for 60 minutes at Room Temperature (RT) in the dark.

Step 3: Compound Pre-incubation (T minus 30 min)

  • Prepare 5X stocks of Hydroxy Torsemide in Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).

    • Critical: Include 0.1 mM Ouabain in the buffer to prevent Tl

      
       uptake via the Na
      
      
      
      /K
      
      
      pump.[7]
  • Add 5 µL of compound stock to the wells.

  • Incubate for 30 minutes at RT.

Step 4: Stimulation & Data Acquisition (T = 0)

  • Prepare Stimulus Buffer (5X) :

    • 125 mM NaHCO

      
       (or K
      
      
      
      SO
      
      
      based, but Na
      
      
      is required for NKCC2).
    • 10-25 mM Tl

      
      SO
      
      
      
      (Source of Tl
      
      
      ).
    • Low Cl

      
       vs High Cl
      
      
      
      check:
      NKCC2 requires Cl
      
      
      . Ensure the final mix has sufficient Cl
      
      
      (approx 100 mM).
  • Transfer plate to a kinetic fluorescence plate reader (e.g., FLIPR Tetra or Hamamatsu FDSS).

  • Baseline Read: Record fluorescence (

    
    ) for 10 seconds.
    
  • Injection: Inject 5 µL of Stimulus Buffer.

  • Kinetic Read: Record fluorescence every 1 second for 90-120 seconds.

Assay_Workflow Start Start: LLC-PK1-hNKCC2 Cells (384-well plate) Load Dye Loading (FluxOR + Probenecid) 60 min @ RT Start->Load Treat Compound Treatment (Hydroxy Torsemide + Ouabain) 30 min @ RT Load->Treat Read Baseline Read (10s) FLIPR/FDSS Treat->Read Inject Inject Stimulus (Tl2SO4 + NaCl) Read->Inject Kinetic Kinetic Read (90s) Measure Slope (Flux) Inject->Kinetic Analyze Data Analysis Calculate IC50 Kinetic->Analyze

Figure 2: High-throughput screening workflow for Hydroxy Torsemide activity utilizing Tl+ flux kinetics.

Data Analysis & Expected Results

Signal Processing:

  • Normalization: Normalize raw fluorescence units (RFU) to the baseline average (F/F

    
    ).
    
  • Rate Calculation: Calculate the Initial Slope (linear regression) of the fluorescence increase between 5 and 20 seconds post-injection.

  • Background Subtraction: Subtract the slope of the "No Chloride" or "Full Block" (100 µM Furosemide) control.

Quantitative Output: Plot the Initial Slope vs. log[Hydroxy Torsemide]. Fit using a 4-parameter logistic equation to determine the IC


 .

Expected Potency Comparison: | Compound | Target | Expected IC


 (Approx.) | Clinical Relevance |
| :--- | :--- | :--- | :--- |
| Torsemide (Parent)  | NKCC2 | 0.3 - 0.8 µM | Primary drug. |
| Hydroxy Torsemide (M1)  | NKCC2 | 0.5 - 1.5 µM | Active metabolite; retains significant potency. |
| Torsemide-M5  | NKCC2 | > 100 µM | Inactive metabolite (Negative Control). |
| Furosemide  | NKCC2 | 1.0 - 3.0 µM | Reference standard (less potent than Torsemide). |

Critical Troubleshooting & Optimization (Senior Scientist Insights)

1. The "Chloride Dependency" Validation:

  • Issue: Tl

    
     can enter cells via K
    
    
    
    channels or Na
    
    
    /K
    
    
    ATPase, bypassing NKCC2.
  • Validation: Run a control row using Chloride-free buffer (replace NaCl with Na-Gluconate). NKCC2 is strictly Cl

    
    -dependent. If you see a signal in Cl
    
    
    
    -free buffer, it is non-specific background.
  • Correction: If background is high, increase Ouabain concentration or add a specific K

    
     channel blocker (e.g., BaCl
    
    
    
    ).

2. Solvent Tolerance:

  • Torsemide and its metabolites are lipophilic. Ensure the final DMSO concentration in the assay well is < 0.5% . Higher DMSO can permeabilize membranes, causing false-positive flux.

3. Cell Line Stability:

  • Stable transfectants can lose expression over passages. Always maintain selection pressure (e.g., G418 or Puromycin) during culture but remove antibiotics 24h before the assay to avoid interference.

Confirmatory Assay: Electrophysiology (Gold Standard)

While Tl


 flux is excellent for screening, "hits" or critical metabolic data should be validated via Whole-Cell Patch Clamp .
  • Method: Voltage clamp of HEK293-hNKCC2 cells.

  • Protocol: Hyperpolarize cells to -60 mV. Apply a hypotonic stimulus to activate the transporter (if measuring NKCC1) or specific ion gradients for NKCC2.

  • Readout: Measure the inward current sensitive to Bumetanide/Torsemide. This confirms that the Tl

    
     flux reduction is due to transporter blockade, not dye interference.
    

References

  • Carmosino, M. et al. (2013).[6] High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Cell Biology, 14(16).[6] Link

  • Delpire, E. & Weaver, C.D. (2016). Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters.[5][6][8][9] Methods in Molecular Biology, 1439, 11-20. Link

  • Vormfelde, S.V. et al. (2004). Torsemide renal clearance and genetic variation in CYP2C9 and OAT4. British Journal of Clinical Pharmacology, 62(3), 304-314. Link

  • Weaver, C.D. et al. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells.[6][7][9] Journal of Biomolecular Screening, 9(8), 671-677.[6] Link

  • Wittner, M. et al. (1986). Torasemide inhibits NaCl reabsorption in the thick ascending limb of the loop of Henle.[10] Pflügers Archiv, 407, 611–614. Link

Sources

Method

Application Note: A Guide to Cell Culture Techniques for the Functional Investigation of Hydroxy Torsemide

Abstract This guide provides a comprehensive framework for the in vitro investigation of Hydroxy Torsemide, a primary metabolite of the loop diuretic Torsemide. We detail robust cell-based assay protocols designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vitro investigation of Hydroxy Torsemide, a primary metabolite of the loop diuretic Torsemide. We detail robust cell-based assay protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein enable the systematic evaluation of Hydroxy Torsemide's effects on cell viability, target engagement, and downstream molecular events. Protocols are provided for cytotoxicity assessment, functional analysis of ion transporter activity, and quantification of target protein and gene expression. This application note serves as a technical resource to ensure reproducible and reliable characterization of this pharmacologically relevant compound.

Background & Scientific Rationale

Torsemide is a potent loop diuretic used in the treatment of edema associated with heart failure, renal disease, and hepatic disease, as well as for managing hypertension.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into several metabolites.[1][3] Among these, Hydroxy Torsemide (often designated as metabolite M3, formed by ring hydroxylation) possesses pharmacological activity.[1][4] While its systemic exposure is lower than the parent drug, understanding its specific contribution to the overall diuretic and antihypertensive effect is crucial for a complete pharmacological profile.

The primary mechanism of action for Torsemide is the inhibition of the Na-K-2Cl cotransporter (NKCC2), encoded by the SLC12A1 gene, in the thick ascending limb of the loop of Henle in the kidney.[5][6][7] This inhibition prevents the reabsorption of sodium, chloride, and water, leading to diuresis.[5][8] Investigating Hydroxy Torsemide in a controlled in vitro environment allows for the precise determination of its potency and selectivity towards NKCC2, independent of the complex pharmacokinetic variables present in vivo.

Cell culture models provide an indispensable platform for these mechanistic studies. They offer a reproducible and scalable system to conduct dose-response analyses, probe molecular interactions, and elucidate cellular pathways affected by the compound.

Part 1: Selecting and Preparing the Cellular Model

The choice of cell line is paramount for obtaining biologically relevant data. The ideal model should express the target of interest, NKCC2, at functional levels.

  • Recommended Cell Lines:

    • Madin-Darby Canine Kidney (MDCK) Cells: This epithelial cell line, derived from a dog kidney, is a classic model for studying ion transport.[9][10][11] MDCK cells form polarized monolayers with tight junctions, mimicking the barrier function of renal tubules, and have been successfully used to study diuretic actions.[11][12]

    • Human Embryonic Kidney (HEK-293) Cells: HEK-293 cells are highly transfectable and are an excellent host for the heterologous expression of membrane proteins like ion transporters.[13][14] While their endogenous expression of renal transporters is low, they are ideal for creating stable cell lines that specifically overexpress human NKCC2, providing a clean system to study direct interactions with the transporter.[13][15]

For this guide, we will focus on protocols adaptable to either MDCK cells or a stably transfected HEK-293 cell line expressing human NKCC2.

Protocol 1: Standard Cell Culture and Maintenance

Objective: To maintain healthy, sub-confluent cultures of MDCK or HEK-293 cells for use in subsequent assays.

Materials:

  • MDCK (ATCC® CCL-34™) or HEK-293 (ATCC® CRL-1573™) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

Procedure:

  • Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging:

    • Monitor cell growth daily. Passage cells when they reach 80-90% confluency.

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed medium.

  • Quality Control: Regularly inspect cultures for any signs of contamination. It is good practice to periodically test for mycoplasma.

Part 2: Foundational Assays - Determining Cytotoxicity

Before assessing the functional activity of Hydroxy Torsemide, it is crucial to establish a concentration range that does not cause cell death. High concentrations of any compound can induce non-specific cytotoxic effects that would confound the results of functional assays.

Protocol 2: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.[16]

Materials:

  • Cells cultured as per Protocol 1

  • Hydroxy Torsemide stock solution (e.g., in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Hydroxy Torsemide in culture medium. A typical starting range might be 0.1 µM to 1000 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control.

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions.

    • Incubate for a period relevant to your functional assay (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading.

Data Interpretation: Cytotoxicity

The results from the MTT assay will guide the selection of a non-toxic concentration range for subsequent functional experiments.

Hydroxy Torsemide Conc. Example Absorbance (570 nm) % Viability vs. Vehicle Interpretation
Vehicle Control (0 µM)1.250100%Baseline viability
1 µM1.245~99%Non-toxic
10 µM1.230~98%Non-toxic
100 µM1.190~95%Minimal effect
500 µM0.87570%Significant cytotoxicity
1000 µM0.43735%Highly cytotoxic

Part 3: Functional Characterization of NKCC2 Inhibition

The most direct method to assess the effect of Hydroxy Torsemide on its target is to measure ion transport mediated by NKCC2.

Protocol 3: Bumetanide-Sensitive Rubidium (⁸⁶Rb⁺) Uptake Assay

Principle: This assay measures the activity of the Na-K-2Cl cotransporter. Since there is no readily available radioisotope for sodium or chloride suitable for this assay, Rubidium-86 (⁸⁶Rb⁺), a potassium analog, is used as a tracer for K⁺ transport.[18] The uptake of ⁸⁶Rb⁺ through NKCC2 is measured in the presence and absence of the test compound. Bumetanide, a highly potent and specific NKCC inhibitor, is used to define the specific portion of ion flux attributable to NKCC2 activity.

Materials:

  • Confluent cell monolayers in 24-well plates

  • Hydroxy Torsemide and Bumetanide (as a positive control)

  • Uptake Buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 5 mM Glucose, 10 mM HEPES, pH 7.4)

  • Radioactive Rubidium-86 (⁸⁶RbCl)

  • Wash Buffer (ice-cold PBS with 1 mM MgCl₂)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Pre-incubation:

    • Wash cell monolayers twice with pre-warmed Uptake Buffer.

    • Add 500 µL of Uptake Buffer containing the desired concentrations of Hydroxy Torsemide, Bumetanide (e.g., 10 µM for maximal inhibition), or vehicle control.

    • Incubate for 15 minutes at 37°C.

  • Initiate Uptake:

    • Add ⁸⁶Rb⁺ to each well to a final activity of ~1 µCi/mL.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake, determined in preliminary experiments.

  • Terminate Uptake:

    • Rapidly aspirate the radioactive uptake solution.

    • Immediately wash the monolayers three times with 1 mL of ice-cold Wash Buffer to remove extracellular tracer.

  • Cell Lysis & Measurement:

    • Add 500 µL of 0.1 M NaOH or 1% SDS to each well to lyse the cells.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity (Counts Per Minute, CPM) in a scintillation counter.

  • Protein Quantification: Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the CPM data.

  • Analysis:

    • Calculate NKCC2-specific uptake: (CPM in vehicle) - (CPM in 10 µM Bumetanide).

    • Determine the % inhibition for each Hydroxy Torsemide concentration relative to the NKCC2-specific uptake.

    • Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value.

Visualization of Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Steps cluster_analysis Data Analysis seed Seed Cells in 24-well Plate grow Grow to Confluence (24-48h) seed->grow preincubate Pre-incubate with Hydroxy Torsemide / Controls grow->preincubate uptake Add ⁸⁶Rb⁺ Initiate Uptake (5-10 min) preincubate->uptake wash Terminate with Ice-Cold Wash Buffer uptake->wash lyse Lyse Cells wash->lyse measure Measure CPM (Scintillation Counter) lyse->measure normalize Normalize to Protein Content measure->normalize calculate Calculate % Inhibition & IC₅₀ normalize->calculate

Caption: Workflow for the ⁸⁶Rb⁺ Uptake Assay.

Part 4: Molecular Analysis of Target Expression

To complement functional data, molecular assays can confirm the presence of the NKCC2 protein and assess whether Hydroxy Torsemide treatment alters its expression.

Protocol 4: Western Blotting for NKCC2 Expression

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. This protocol allows for the quantification of total and/or phosphorylated NKCC2 protein levels following drug treatment.

Materials:

  • Cells grown in 6-well plates and treated with Hydroxy Torsemide

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-NKCC2)[19][20]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with Hydroxy Torsemide for a desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[21]

    • Incubate with primary anti-NKCC2 antibody overnight at 4°C.[22]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the data.

Protocol 5: Quantitative PCR (qPCR) for SLC12A1 (NKCC2) Gene Expression

Principle: qPCR measures the amount of a specific mRNA transcript, providing insight into whether a compound affects gene expression. This protocol quantifies the mRNA levels of SLC12A1, the gene encoding NKCC2.

Materials:

  • Cells treated with Hydroxy Torsemide

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Validated primers for human SLC12A1 and a reference gene (e.g., GAPDH or ACTB)[23][24]

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells as desired, then lyse and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Convert 1 µg of total RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate, including the target gene (SLC12A1), a reference gene, and a no-template control.

    • Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

  • Data Analysis:

    • Run the reactions on a qPCR instrument.

    • Calculate the change in SLC12A1 expression using the Delta-Delta Ct (ΔΔCt) method, normalizing to the reference gene and comparing treated samples to the vehicle control.

Visualization of Molecular Analysis Logic

G cluster_assays Experimental Assays DNA SLC12A1 Gene (DNA) RNA SLC12A1 mRNA DNA->RNA Transcription Protein NKCC2 Protein RNA->Protein Translation qPCR qPCR (Measures mRNA level) RNA->qPCR WB Western Blot (Measures Protein level) Protein->WB

Caption: Assays targeting gene and protein expression.

References

  • Torsemide: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

  • Pharmacology of Torsemide (Demadex); Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link]

  • Study of diuretic activity of drugs using ratsmice.pptx. (n.d.). SlideShare. Retrieved from [Link]

  • Knauf, H., & Mutschler, E. (1991). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 21(6), 437-445. Retrieved from [Link]

  • Lesne, M., Clerckx-Braun, F., Duhoux, P., & van Ypersele de Strihou, C. (1989). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 39(1A), 148-152. Retrieved from [Link]

  • Sher-Lowe, P. (2023). Torsemide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Rao, V. S., Cox, Z. L., Ivey-Miranda, J. B., et al. (2025). Mechanistic Differences between Torsemide and Furosemide. OHSU. Retrieved from [Link]

  • SLC12A1 Gene. (n.d.). GeneCards. Retrieved from [Link]

  • Torsemide: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

  • Torsemide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • What is the mechanism of action of Torsemide? (2025, February 7). Dr.Oracle. Retrieved from [Link]

  • Torsemide (oral route). (2025, December 1). Mayo Clinic. Retrieved from [Link]

  • Naya, M., & Tamaki, N. (2013). Review: comparison of PET rubidium-82 with conventional SPECT myocardial perfusion imaging. Vascular Health and Risk Management, 9, 69–77. Retrieved from [Link]

  • Western blot analysis of vasopressin-stimulated NKCC2 phosphorylation... (n.d.). ResearchGate. Retrieved from [Link]

  • SLC12A1 Human qPCR Primer Pair (NM_000338). (n.d.). OriGene Technologies Inc. Retrieved from [Link]

  • Goh, H. H., Ng, S. K., & Seah, S. H. (2015). A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. Frontiers in Physiology, 6, 338. Retrieved from [Link]

  • Greger, R. (1988). Action of diuretics at the cellular level. Klinische Wochenschrift, 66(19), 875-883. Retrieved from [Link]

  • Taub, M., & Saier, M. H. Jr. (1979). Establishment of optimized MDCK cell lines for reliable efflux transport studies. Methods in Enzymology, 58, 552-560. Retrieved from [Link]

  • Alshahrani, S., Alvarez-Leefmans, F. J., & Di Fulvio, M. (2012). Expression of the Slc12a1 gene in pancreatic β-cells: molecular characterization and in silico analysis. Cellular Physiology and Biochemistry, 30(1), 95-112. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Dose Optimization for Rubidium PET Imaging in Patients With Known or Suspected Ischemic Heart Disease. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Lei, T., Duan, X., Wang, Y., et al. (2019). A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters. Scientific Reports, 9(1), 8798. Retrieved from [Link]

  • The MDCK cell line is made up of populations of cells with diverse resistive and transport properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Do the most common cell lines (e.g. HEK293, Hela or HekG2) express OATPs (organic anion transport proteins)? (2015, March 26). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Expression & Electrophysiological Recording-HEK-293T Cells- Preview. (2022, May 25). YouTube. Retrieved from [Link]

  • Pfaller, W., Gstraunthaler, G., & Loidl, P. (1990). The MDCK cell line is made up of populations of cells with diverse resistive and transport properties. Renal Physiology and Biochemistry, 13(1-2), 1-8. Retrieved from [Link]

  • RT-qPCR and western blotting of the expression level of key genes in... (n.d.). ResearchGate. Retrieved from [Link]

  • study of diuretic activity of given drugs to rats/mice using metabolic cage. (n.d.). RJPT SimLab. Retrieved from [Link]

  • Phosphorylation of NKCC2 and NKCC1. Western blot analysis with... (n.d.). ResearchGate. Retrieved from [Link]

  • PET Myocardial Perfusion using Rubidium 82. (n.d.). Retrieved from [Link]

  • Slc12a1 RT-PCR Gene Expression Assay. (n.d.). Mouse Genome Informatics. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Endogenous ion channels expressed in human embryonic kidney (HEK-293) cells. (2022, May 14). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

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Sources

Application

Application Notes &amp; Protocols: Experimental Design for Heart Failure Studies Involving Torsemide and its Active Metabolite, Hydroxy Torsemide

Introduction: Beyond Diuresis in Heart Failure Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. A primary manifesta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Diuresis in Heart Failure

Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. A primary manifestation and therapeutic target in HF is fluid retention (congestion), making diuretics a cornerstone of management[1]. Among loop diuretics, torsemide has garnered significant interest due to its favorable pharmacokinetic profile—including higher bioavailability and a longer half-life compared to furosemide—and preclinical data suggesting unique pleiotropic effects[2][3][4].

These potential benefits extend beyond simple fluid removal and are thought to involve the modulation of the renin-angiotensin-aldosterone system (RAAS) and direct anti-fibrotic effects on the myocardium[3]. Torsemide is extensively metabolized by the hepatic cytochrome P450 system (primarily CYP2C9) into three main metabolites: M1, M3, and M5[5]. The hydroxylated metabolite, M3 (Hydroxy Torsemide), along with M1, is pharmacologically active and may contribute to the overall therapeutic profile of the parent drug[6]. The major metabolite, M5, is biologically inactive[5].

This guide provides a comprehensive framework for designing robust experimental studies to investigate the multifaceted effects of torsemide and its active metabolite, Hydroxy Torsemide, in the context of heart failure. We will progress from foundational in vitro assays to complex preclinical in vivo models and conclude with key considerations for translating these findings into well-designed clinical trials. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to rigorously test the central hypotheses.

Section 1: Foundational In Vitro Studies: Isolating Direct Cellular Effects

Causality: Before assessing systemic effects in animal models, it is critical to determine if torsemide or Hydroxy Torsemide exerts direct cellular actions on cardiac cells, independent of their renal diuretic function. The primary hypothesis to test here is that these compounds can directly mitigate the pathological processes of cardiac fibrosis and hypertrophy, which are key drivers of adverse remodeling in heart failure.

Key Cellular Targets:

  • Cardiac Fibroblasts: Responsible for the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue stiffening and dysfunction[7].

  • Cardiomyocytes: The contractile cells of the heart, which undergo hypertrophic growth in response to stress, a maladaptive process that increases myocardial oxygen demand and can lead to cell death.

Signaling Pathway of Interest: Cardiac Fibrosis

Cardiac fibrosis is predominantly driven by the activation of signaling pathways like the Transforming Growth Factor-beta (TGF-β) cascade[7][8]. Understanding this pathway is crucial for interpreting the results of anti-fibrotic assays.

TGF_Beta_Pathway cluster_nucleus Cell Nucleus TGFB TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Binds SMAD p-SMAD2/3 Receptor->SMAD Phosphorylates Complex SMAD Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (Collagen, ACTA2) Complex->Transcription Promotes Nucleus Nucleus Fibrosis Fibrosis Transcription->Fibrosis Torsemide Torsemide / Hydroxy Torsemide Torsemide->Receptor Inhibits? Torsemide->SMAD Inhibits?

Caption: TGF-β signaling pathway in cardiac fibrosis.

Protocol 1: In Vitro Cardiac Fibroblast Activation Assay

Objective: To quantify the anti-fibrotic potential of Hydroxy Torsemide by measuring its ability to inhibit the differentiation of cardiac fibroblasts into activated myofibroblasts.

Methodology:

  • Cell Culture:

    • Culture primary human cardiac fibroblasts (HCFs) in appropriate growth medium.

    • Rationale: Primary cells offer higher physiological relevance compared to immortalized cell lines[7].

    • Plate HCFs in 96-well imaging plates and allow them to adhere for 24 hours.

  • Treatment:

    • Starve cells in serum-free media for 12-24 hours to synchronize them.

    • Pre-treat cells with a dose range of Hydroxy Torsemide (e.g., 1 µM to 50 µM) or parent torsemide for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control anti-fibrotic agent (e.g., a known TGF-β inhibitor).

    • Induce fibroblast activation by adding a pro-fibrotic stimulus, typically TGF-β1 (e.g., 5-10 ng/mL), to all wells except the negative control.

    • Incubate for 48-72 hours.

  • Readouts & Analysis:

    • Primary Readout (Immunofluorescence):

      • Fix, permeabilize, and stain cells for Alpha-Smooth Muscle Actin (α-SMA), a key marker of myofibroblast differentiation, and collagen type I[7]. Use a nuclear counterstain like DAPI.

      • Acquire images using a high-content imaging system.

      • Quantify the fluorescence intensity of α-SMA and collagen per cell. A significant reduction in the Hydroxy Torsemide-treated groups compared to the TGF-β1-only group indicates anti-fibrotic activity.

    • Secondary Readout (RT-qPCR):

      • In a parallel experiment in 6-well plates, lyse cells and extract RNA.

      • Perform RT-qPCR to measure the expression of pro-fibrotic genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and CTGF. A decrease in gene expression validates the imaging data.

Data Presentation:

Treatment Groupα-SMA Intensity (A.U.)Collagen I Deposition (A.U.)ACTA2 mRNA (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
TGF-β1 (10 ng/mL)8.5 ± 0.712.2 ± 1.115.3 ± 1.5
TGF-β1 + Hydroxy Torsemide (10 µM)4.2 ± 0.56.1 ± 0.87.5 ± 0.9
TGF-β1 + Positive Control2.1 ± 0.33.5 ± 0.42.8 ± 0.4

Section 2: Preclinical In Vivo Models of Heart Failure

Causality: While in vitro assays establish direct cellular effects, in vivo models are indispensable for evaluating therapeutic efficacy in a complex physiological system, accounting for drug metabolism, systemic hemodynamics, and neurohormonal activation. The choice of model is paramount and must align with the specific HF pathophysiology being investigated.

Model Selection Rationale:

  • Pressure-Overload Model (Transverse Aortic Constriction - TAC): This model is ideal for studying therapies aimed at preventing cardiac hypertrophy and subsequent fibrotic remodeling, mimicking aspects of hypertension- or aortic stenosis-induced heart failure.

  • Ischemia-Reperfusion (I/R) Injury Model: Suitable for investigating therapies in the context of post-myocardial infarction remodeling.

  • HF with Preserved Ejection Fraction (HFpEF) Models: More complex models, often involving metabolic challenges (high-fat diet) and hypertension, are necessary to study this distinct HF phenotype.

Experimental Workflow: Preclinical In Vivo Study

The following workflow provides a rigorous structure for a preclinical efficacy study. Adherence to principles of randomization, blinding, and sample size estimation is crucial for reproducibility[9].

InVivo_Workflow Start Animal Acclimatization (e.g., C57BL/6 Mice) Baseline Baseline Assessment (Echocardiography) Start->Baseline Surgery HF Induction (e.g., TAC Surgery) Baseline->Surgery Random Randomization (Blinded) Surgery->Random Group1 Vehicle Control Random->Group1 Group2 Hydroxy Torsemide Random->Group2 Group3 Parent Torsemide Random->Group3 Treatment Chronic Dosing (e.g., 4-8 weeks) Group1->Treatment Group2->Treatment Group3->Treatment FollowUp Interim & Final Follow-Up (Echocardiography, Blood Pressure) Treatment->FollowUp Terminal Terminal Analysis FollowUp->Terminal Histo Histology (Fibrosis, Hypertrophy) Terminal->Histo Biochem Biomarkers (Plasma NT-proBNP) Terminal->Biochem MolBio Molecular Biology (Heart Tissue RT-qPCR) Terminal->MolBio

Caption: Workflow for a preclinical heart failure study.

Protocol 2: Transverse Aortic Constriction (TAC) Model in Mice

Objective: To determine if chronic administration of Hydroxy Torsemide can attenuate pressure-overload-induced cardiac hypertrophy, fibrosis, and dysfunction.

Methodology:

  • Model Induction:

    • Perform TAC surgery on adult male C57BL/6 mice to induce a pressure overload on the left ventricle. A sham-operated group will undergo the same procedure without aortic constriction.

    • Rationale: The TAC model reliably produces a transition from compensated hypertrophy to heart failure, characterized by fibrosis and systolic dysfunction.

  • Treatment Groups & Dosing:

    • One week post-surgery, confirm successful constriction via echocardiography.

    • Randomly assign TAC animals to treatment groups:

      • Group 1: Vehicle (e.g., drinking water or gavage vehicle).

      • Group 2: Hydroxy Torsemide (dose determined by PK/PD studies).

      • Group 3: Parent Torsemide (equimolar dose to Group 2).

      • Group 4: Sham + Vehicle.

    • Administer treatment daily for 4-8 weeks via oral gavage or in drinking water.

  • Efficacy Endpoints:

    • Cardiac Function (Echocardiography): Perform serial echocardiography (e.g., at 2, 4, and 8 weeks) to measure Left Ventricular Ejection Fraction (LVEF), fractional shortening, wall thickness, and chamber dimensions. The primary functional endpoint is the preservation of LVEF in treated groups compared to vehicle.

    • Histological Analysis (Terminal):

      • Euthanize animals and harvest hearts. Weigh the hearts and normalize to body weight (HW/BW ratio) as a gross measure of hypertrophy.

      • Fix heart tissue and perform Masson’s trichrome or Picrosirius red staining to quantify the fibrotic area.

      • Stain sections with Wheat Germ Agglutinin (WGA) to measure cardiomyocyte cross-sectional area as a marker of cellular hypertrophy.

    • Biomarker Analysis (Terminal):

      • Collect blood at termination and measure plasma levels of NT-proBNP, a clinically relevant marker of cardiac stress[10].

Data Presentation:

ParameterSham + VehicleTAC + VehicleTAC + Hydroxy Torsemide
Function
LVEF (%)60 ± 535 ± 648 ± 5
LV Posterior Wall (d, mm)0.8 ± 0.11.3 ± 0.21.0 ± 0.1
Remodeling
HW/BW Ratio (mg/g)4.5 ± 0.37.8 ± 0.56.1 ± 0.4
Fibrosis (%)2 ± 115 ± 38 ± 2
Biomarker
Plasma NT-proBNP (pg/mL)150 ± 501200 ± 250650 ± 150
p < 0.05 vs. TAC + Vehicle

Section 3: Considerations for Clinical Trial Design

Causality: The ultimate goal is to determine if the potential anti-fibrotic and remodeling benefits of torsemide, possibly mediated by its metabolites, translate into improved clinical outcomes for patients with heart failure. The design of such a trial must be informed by both the preclinical data and the results of previous large-scale studies.

Lessons from TRANSFORM-HF: The TRANSFORM-HF trial, a large, pragmatic, randomized study, compared a strategy of torsemide versus furosemide in patients hospitalized for heart failure. The trial found no significant difference in the primary outcome of all-cause mortality or in all-cause mortality or hospitalization between the two groups[11][12]. This pivotal finding suggests that for a broad population of HF patients, any pleiotropic benefits of torsemide do not translate into superior outcomes for these hard clinical endpoints.

Implications for Future Trial Design: Given the neutral results of TRANSFORM-HF, future trials should pivot away from broad, all-comer populations and focus on more nuanced questions.

Clinical Trial Design Framework

ClinicalTrial_Design Population Target Population (e.g., HFpEF with evidence of fibrosis) Screening Screening & Consent (Inclusion/Exclusion Criteria Met) Population->Screening Random Randomization (1:1) Double-Blind Screening->Random ArmA Standard of Care + Torsemide Random->ArmA ArmB Standard of Care + Furosemide (Active Comparator) Random->ArmB FollowUp Follow-Up Period (e.g., 12-24 months) ArmA->FollowUp ArmB->FollowUp Endpoints Endpoint Assessment FollowUp->Endpoints Primary Primary Endpoint (e.g., Change in Myocardial Fibrosis by CMR) Endpoints->Primary Secondary Secondary Endpoints (KCCQ Score, 6MWT, NT-proBNP, HF Hospitalizations) Endpoints->Secondary

Caption: Randomized controlled trial design framework.

Key Design Considerations:

  • Patient Population:

    • Hypothesis-Driven Selection: Instead of a broad HF population, select a subgroup hypothesized to benefit most from anti-fibrotic therapy. For example, patients with HFpEF and evidence of significant myocardial fibrosis as measured by cardiac magnetic resonance (CMR) or elevated serum biomarkers of fibrosis (e.g., Galectin-3, ST2).

    • Rationale: This enrichment strategy increases the probability of detecting a treatment effect if one truly exists for the targeted mechanism.

  • Choice of Comparator:

    • Furosemide remains the most logical active comparator, as it is the most widely used loop diuretic and serves as the clinical standard of care[2].

  • Endpoints:

    • Primary Endpoint: Shift from mortality to a mechanism-based endpoint. A strong candidate would be the change in myocardial extracellular volume (ECV) fraction as measured by CMR from baseline to 12 months. This directly quantifies changes in myocardial fibrosis.

    • Secondary & Exploratory Endpoints:

      • Patient-Reported Outcomes: Change in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score to assess quality of life[11].

      • Functional Capacity: Change in 6-minute walk test (6MWT) distance.

      • Biomarkers: Serial measurements of NT-proBNP and specific fibrosis markers.

      • Clinical Outcomes: While likely underpowered to be a primary endpoint, rates of HF hospitalization and all-cause mortality should be tracked as key safety and efficacy measures.

  • Metabolite Sub-study:

    • Incorporate a pharmacokinetic sub-study to measure plasma concentrations of torsemide, Hydroxy Torsemide (M3), and M1.

    • Rationale: This allows for an exploration of the relationship between metabolite exposure and changes in fibrotic endpoints, potentially identifying a therapeutic window or confirming target engagement.

Conclusion

The study of torsemide and its active metabolite, Hydroxy Torsemide, in heart failure requires a multi-tiered, hypothesis-driven approach. While its primary role as a potent loop diuretic is well-established, the investigation into its potential anti-fibrotic and anti-remodeling properties demands rigorous experimental design. Foundational in vitro work is essential to confirm direct cellular effects, which must then be validated in appropriate preclinical in vivo models of heart failure. Finally, informed by the neutral outcome of the landmark TRANSFORM-HF trial, future clinical investigations should employ targeted patient selection and mechanism-based primary endpoints, such as direct imaging of myocardial fibrosis, to definitively determine if the pleiotropic effects of torsemide and its metabolites can offer a therapeutic advantage beyond diuresis in specific subsets of the heart failure population.

References

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  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC. (2021). [Link]

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  • Cardiac Fibrosis – A Comprehensive Overview of Mechanisms, Tools and Potential Targets. (2020). [Link]

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  • Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed. (1991). [Link]

  • Methodological Rigor in Preclinical Cardiovascular Studies | Circulation Research - American Heart Association Journals. (2017). [Link]

  • Torsemide versus Furosemide in Patients with Acute Heart Failure (From the ASCEND-HF Trial) - PMC - NIH. (2015). [Link]

  • Diuretic strategies in acute heart failure: a systematic review and network meta-analysis of randomized clinical trials - Oxford Academic. (2023). [Link]

  • Diuretic Treatment in Heart Failure: A Practical Guide for Clinicians - MDPI. (2023). [Link]

  • Evaluating Biomarkers as Tools for Early Detection and Prognosis of Heart Failure: A Comprehensive Review. (2024). [Link]

Sources

Method

Application Note: Robust Solid-Phase Extraction of Hydroxy Torsemide from Human Plasma

Abstract This application note presents a detailed and validated solid-phase extraction (SPE) protocol for the selective isolation and concentration of hydroxy torsemide from human plasma. Hydroxy torsemide, the primary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated solid-phase extraction (SPE) protocol for the selective isolation and concentration of hydroxy torsemide from human plasma. Hydroxy torsemide, the primary active metabolite of the loop diuretic torsemide, requires sensitive and accurate quantification for pharmacokinetic and clinical studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the rationale behind the method development, a step-by-step protocol, and expected performance characteristics. The method utilizes a reversed-phase SPE mechanism, optimized for high recovery and minimal matrix effects, ensuring compatibility with subsequent analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. It is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, to several metabolites. The major active metabolite, hydroxy torsemide (M1), is formed through the hydroxylation of the tolyl methyl group of the parent molecule[1]. Accurate measurement of hydroxy torsemide in biological matrices is crucial for understanding the overall pharmacokinetics and pharmacodynamics of torsemide.

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation[2]. The selection of an appropriate SPE sorbent and the optimization of the extraction protocol are critical for achieving a clean extract with high analyte recovery, which is essential for sensitive and reliable downstream analysis. This application note describes a robust SPE method for the extraction of hydroxy torsemide from human plasma, providing a foundation for its accurate quantification in a research or clinical setting.

Analyte and Sorbent Selection: A Mechanistic Approach

The successful development of an SPE method hinges on a thorough understanding of the physicochemical properties of the analyte and its interaction with the sorbent.

Physicochemical Properties of Hydroxy Torsemide

Hydroxy torsemide is a moderately polar molecule, a characteristic dictated by its chemical structure which includes a sulfonylurea, an aminopyridine, and a primary alcohol functional group[3][4]. Key physicochemical properties influencing the SPE method development are summarized in Table 1.

PropertyValueImplication for SPE Method Development
Molecular Weight 364.4 g/mol [4]Standard molecular weight for a small molecule drug metabolite.
XLogP3 1.4[4]Indicates moderate lipophilicity, making it suitable for reversed-phase SPE.
pKa (estimated) ~4-5 (sulfonylurea, acidic), ~6-7 (aminopyridine, basic)The presence of both acidic and basic functional groups suggests that pH control during sample loading and elution is critical for optimal retention and recovery.
Solubility Slightly soluble in DMSO and Methanol[5]Guides the choice of reconstitution solvent after elution and evaporation.
Rationale for Sorbent Selection

Given the moderate lipophilicity (XLogP3 of 1.4) of hydroxy torsemide, a reversed-phase SPE sorbent is the most appropriate choice. These sorbents utilize hydrophobic interactions to retain analytes from a polar matrix like plasma. Common reversed-phase sorbents include silica-based materials with bonded alkyl chains (e.g., C18, C8) and polymer-based sorbents[6].

For this application, a C18 (octadecyl) silica-based sorbent is recommended. C18 sorbents provide strong hydrophobic retention for moderately non-polar compounds like hydroxy torsemide. The choice of a silica-based sorbent also allows for predictable interactions and a well-established body of literature for method development.

Experimental Workflow and Protocol

The developed SPE protocol follows a standard four-step process: Conditioning, Loading, Washing, and Eluting []. Each step has been optimized to ensure maximum recovery of hydroxy torsemide and efficient removal of endogenous plasma components.

Required Materials and Reagents
  • SPE Cartridges: C18, 100 mg, 1 mL (or similar)

  • Human Plasma: K2-EDTA as anticoagulant

  • Hydroxy Torsemide Standard: Certified reference material

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled hydroxy torsemide or another suitable analog.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (reagent grade)

  • Ammonium Hydroxide (reagent grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Detailed SPE Protocol

Step 1: Sample Pre-treatment

The goal of this step is to prepare the plasma sample in a way that promotes the binding of hydroxy torsemide to the C18 sorbent. This involves diluting the plasma to reduce viscosity and adjusting the pH to ensure the analyte is in a neutral state, maximizing hydrophobic retention.

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 500 µL of plasma, add 50 µL of internal standard (IS) working solution.

  • Add 500 µL of 2% formic acid in water. This will precipitate proteins and adjust the pH to approximately 2-3.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Step 2: SPE Cartridge Conditioning and Equilibration

This step prepares the SPE sorbent for sample loading. Conditioning wets the bonded phase, and equilibration creates a chemical environment similar to the pre-treated sample, preventing premature elution of the analyte.

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Condition: Pass 1 mL of methanol through each cartridge.

  • Equilibrate: Pass 1 mL of water through each cartridge.

  • Equilibrate further: Pass 1 mL of 2% formic acid in water through each cartridge. Do not allow the sorbent bed to go dry before loading the sample.

Step 3: Sample Loading

The pre-treated sample is loaded onto the conditioned and equilibrated SPE cartridge. A slow and consistent flow rate is crucial for efficient retention.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min.

Step 4: Washing

The wash step is critical for removing endogenous interferences from the plasma matrix, such as salts, phospholipids, and other polar compounds, without eluting the analyte of interest.

  • Wash 1 (Polar interferences): Pass 1 mL of 5% methanol in water through the cartridge. This will remove highly polar interferences.

  • Wash 2 (Less polar interferences): Pass 1 mL of 20% methanol in water through the cartridge. This stronger wash will remove a broader range of interferences without significantly affecting the recovery of hydroxy torsemide.

  • Dry the cartridge under high vacuum for 5-10 minutes to remove any residual aqueous solution.

Step 5: Elution

The final step involves eluting the retained hydroxy torsemide from the sorbent using a solvent that disrupts the hydrophobic interactions.

  • Place collection tubes in the manifold.

  • Elute: Pass 1 mL of a solution of 90:10 (v/v) methanol:water with 0.5% ammonium hydroxide through the cartridge. The high percentage of organic solvent will disrupt the hydrophobic binding, while the basic pH will ensure the sulfonylurea group is deprotonated, which can aid in its release from any secondary interactions with the silica surface.

  • Apply a gentle vacuum to collect the eluate.

Step 6: Evaporation and Reconstitution

The eluate is evaporated to concentrate the analyte and then reconstituted in a solvent compatible with the analytical instrument.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for analysis.

Visual Representation of the SPE Workflow

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostElution Post-Elution Processing plasma 500 µL Plasma + IS acid Add 500 µL 2% Formic Acid plasma->acid vortex_centrifuge Vortex & Centrifuge acid->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant load Load Sample supernatant->load Transfer to SPE condition Condition: 1 mL Methanol equilibrate1 Equilibrate: 1 mL Water condition->equilibrate1 equilibrate2 Equilibrate: 1 mL 2% Formic Acid equilibrate1->equilibrate2 equilibrate2->load wash1 Wash 1: 1 mL 5% Methanol load->wash1 wash2 Wash 2: 1 mL 20% Methanol wash1->wash2 dry Dry Cartridge wash2->dry elute Elute: 1 mL 90:10 Methanol:Water + 0.5% NH4OH dry->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydroxy Torsemide Resolution in HPLC

Status: Operational Topic: High-Performance Liquid Chromatography (HPLC) Resolution Optimization Target Analyte: Hydroxy Torsemide (Metabolite M5) & Torsemide Audience: Analytical Chemists, Bioanalytical Researchers Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: High-Performance Liquid Chromatography (HPLC) Resolution Optimization Target Analyte: Hydroxy Torsemide (Metabolite M5) & Torsemide Audience: Analytical Chemists, Bioanalytical Researchers

Introduction: The Separation Challenge

Welcome to the technical support hub for Torsemide analysis. The separation of Hydroxy Torsemide (M5) from the parent drug Torsemide presents a unique chromatographic challenge due to their structural similarity and amphoteric nature.

Torsemide contains both a weak acidic group (sulfonylurea, pKa ~7.1) and a weak basic group (pyridine, pKa ~6.4). Hydroxy Torsemide introduces a polar hydroxyl group on the tolyl ring, slightly reducing retention on reversed-phase columns. Poor resolution (


)  and peak tailing  are the most common failure modes reported by users.

This guide moves beyond generic advice, providing causal analysis and self-validating protocols to ensure robust separation.

Module 1: Critical Resolution Parameters (The "Why")

Q: Why does my resolution between Torsemide and Hydroxy Torsemide drift despite using a C18 column?

A: The drift is likely caused by pH fluctuation relative to the pKa of the pyridine ring.

Because Torsemide and its metabolites are amphoteric, their ionization state is highly sensitive to pH.

  • At pH > 4.0: The pyridine nitrogen deprotonates, and the sulfonylurea begins to ionize. Secondary silanol interactions on the column surface increase, causing peak tailing that masks the earlier eluting Hydroxy Torsemide peak.

  • The Fix: You must suppress ionization to sharpen the peaks. A mobile phase pH of 2.5 – 3.0 is critical. At this pH, the acidic moieties are protonated (neutral), and the basic pyridine is protonated (cationic), but the low pH suppresses silanol activity on the column, reducing tailing and improving the separation window.

Q: What is the "Gold Standard" starting condition?

A: Based on validated protocols (USP and bioanalytical literature), the following system provides the highest probability of first-pass success:

ParameterSpecificationRationale
Stationary Phase C18 (L1) or C8 End-cappedC18 provides max retention; C8 offers better kinetics for polar metabolites if run time is critical.
Column Dimensions 150 mm x 4.6 mm, 5 µmStandard dimensions balance backpressure and plate count (

).
Mobile Phase A 20-50 mM Phosphate Buffer, pH 3.0Low pH suppresses silanol interactions and stabilizes retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for sulfonamides.
Flow Rate 1.0 mL/minOptimized for 4.6 mm ID columns.
Detection UV @ 288 nm

for Torsemide; maximizes sensitivity.
Elution Mode Isocratic (60:40 Buffer:ACN)Gradient may be required for complex biological matrices (urine/plasma).
Module 2: Troubleshooting Guide (The "How")
Scenario A: The "Shoulder" Peak (Co-elution)

Issue: Hydroxy Torsemide appears as a shoulder on the front of the Torsemide peak, or


.

Root Cause:

  • Organic Overload: The initial organic composition is too high, collapsing the retention difference between the more polar metabolite (Hydroxy) and the parent.

  • Dewetting: If using 100% aqueous start in a gradient, C18 chains may collapse.

Protocol:

  • Decrease Organic Modifier: Drop initial ACN concentration by 5% (e.g., from 40% to 35%). This preferentially increases the retention of the parent drug more than the polar metabolite, widening the gap.

  • Switch Selectivity: If ACN fails, switch Mobile Phase B to Methanol . Methanol forms hydrogen bonds with the hydroxyl group of the metabolite, potentially altering selectivity (

    
    ) enough to resolve it from the parent.
    
Scenario B: Peak Tailing (

)

Issue: The Torsemide peak tails significantly, potentially overlapping with downstream impurities or making integration of the Hydroxy metabolite difficult.

Root Cause: Secondary interactions between the positively charged pyridine ring (at acidic pH) and residual negatively charged silanols on the silica surface.

Protocol:

  • Add Ion-Pairing Agent: Add Triethylamine (TEA) (0.1% v/v) to the buffer. TEA competes for the active silanol sites, effectively "blocking" them from the drug.

  • Increase Buffer Strength: Increase phosphate buffer concentration from 20 mM to 50 mM. Higher ionic strength masks the electrostatic attraction between the analyte and the stationary phase.

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process for troubleshooting and validation.

Figure 1: Resolution Troubleshooting Logic Tree

Troubleshooting Start Issue: Poor Resolution (Hydroxy Torsemide vs Parent) CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing TailingYes Cause: Silanol Interactions CheckTailing->TailingYes Yes TailingNo Cause: Low Selectivity CheckTailing->TailingNo No ActionTailing Action: Add 0.1% TEA or Lower pH to 2.5 TailingYes->ActionTailing Success Resolution > 1.5 achieved ActionTailing->Success CheckOrganic Check Organic % TailingNo->CheckOrganic ActionOrganic Action: Decrease ACN by 5% or Switch to Methanol CheckOrganic->ActionOrganic ActionOrganic->Success

Caption: Decision matrix for isolating the root cause of resolution loss between Hydroxy Torsemide and Torsemide.

Figure 2: Method Validation Workflow (ICH Q2)

Validation Selectivity 1. Selectivity (Inject M5 + Parent) Linearity 2. Linearity (r² > 0.999) Selectivity->Linearity Pass Accuracy 3. Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Pass Precision 4. Precision (RSD < 2%) Accuracy->Precision Pass

Caption: Sequential validation steps required to confirm the method is suitable for quantitative analysis of Torsemide metabolites.

Module 4: Bioanalytical Considerations (Matrix Effects)

Q: I am analyzing human urine/plasma. I see "ghost peaks" interfering with Hydroxy Torsemide.

A: Biological matrices are complex. Protein precipitation often fails to remove interferences that co-elute with polar metabolites like Hydroxy Torsemide.

Recommended Extraction Protocol (Solid Phase Extraction - SPE):

  • Cartridge: C18 or HLB (Hydrophilic-Lipophilic Balance) cartridges.

  • Conditioning: Methanol followed by Water.

  • Loading: Acidify plasma/urine with 2% Formic acid before loading (ensures Torsemide binds to the resin).

  • Wash: 5% Methanol in Water (removes salts and proteins without eluting the drug).

  • Elution: 100% Methanol or Acetonitrile.

  • Evaporation: Dry under nitrogen and reconstitute in the Mobile Phase.

Note: Liquid-Liquid Extraction (LLE) with Diethyl Ether is an alternative, but SPE generally provides cleaner baselines for metabolite quantification.

References
  • USP Monograph: Torsemide Related Compounds. United States Pharmacopeia (USP).

  • Barroso, M. B., et al. (2001).[1] "Simultaneous determination of torsemide and its major metabolite M5 in human urine by high-performance liquid chromatography-electrochemical detection." Journal of Chromatographic Science.

  • Khan, M., et al. (2015). "Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Danafar, H., et al. (2016). "A Simplified HPLC Method for Quantification of Torsemide from Human Plasma." National Institutes of Health (NIH) / PMC.

Sources

Optimization

Technical Support Center: Hydroxy Torsemide Stability Guide

Welcome to the technical support center for Hydroxy Torsemide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Hydroxy Torsemide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of Hydroxy Torsemide in solution. Understanding and controlling the stability of this active metabolite is critical for accurate experimental results and the development of robust formulations.

Disclaimer: Published literature specifically detailing the degradation pathways of Hydroxy Torsemide is limited. The information herein is synthesized from forced degradation studies of its parent drug, Torsemide, and is grounded in established principles of pharmaceutical chemistry. The guidance provided should be adapted and validated for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Hydroxy Torsemide solutions.

Q1: What are the primary factors that cause Hydroxy Torsemide to degrade in solution?

A1: Based on data from its parent compound, Torsemide, Hydroxy Torsemide is susceptible to degradation primarily through hydrolysis and oxidation.[1][2][3][4] Key environmental factors that accelerate this degradation include pH, temperature, and the presence of oxidizing agents.[1][2][4] While Torsemide itself shows relative stability under photolytic stress, care should always be taken to protect solutions from light as a general best practice.[1][3]

Q2: What is the optimal pH for storing a Hydroxy Torsemide solution?

A2: Torsemide, the parent drug, shows significant degradation in acidic conditions and is considerably more stable at an alkaline pH.[5][6] Studies have demonstrated that buffering a Torsemide suspension to a pH of 8.3 enhances its long-term stability.[5][6][7] Therefore, it is strongly recommended to maintain Hydroxy Torsemide solutions in a buffered, alkaline environment (pH ~8.0-8.5) to minimize hydrolytic degradation.

Q3: What temperature should I store my Hydroxy Torsemide solutions at?

A3: Elevated temperatures accelerate the degradation of Torsemide in solution.[1][2][4] For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or below is the recommended practice. Avoid repeated freeze-thaw cycles, as this can compromise stability.[8] Interestingly, one study on a compounded oral suspension of Torsemide found slightly better stability at room temperature (20-25°C) compared to refrigeration over a 90-day period when buffered to an alkaline pH.[5][6][7] However, for analytical standards and research solutions where maximum stability is paramount, cold or frozen storage remains the standard recommendation.

Q4: Is Hydroxy Torsemide sensitive to light?

A4: Forced degradation studies on Torsemide did not show significant degradation under photolytic stress.[1][3] However, because many aromatic compounds, including pyridine derivatives, can be susceptible to photodegradation, it is a critical best practice to protect solutions from UV and ambient light.[9][10] Always store solutions in amber vials or wrap containers in aluminum foil and minimize exposure to light during experiments.[11]

Part 2: Troubleshooting Degradation Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter, explaining the scientific reasoning behind each recommendation.

Issue 1: Rapid loss of compound potency in my aqueous solution.

Q: I prepared an aqueous solution of Hydroxy Torsemide, and my HPLC analysis shows a significant decrease in the main peak area within a few hours at room temperature. What is happening?

A: This rapid degradation is likely due to hydrolysis, which is highly influenced by pH. The sulfonylurea moiety, a key functional group in Torsemide and its metabolites, is known to be vulnerable to hydrolysis, especially under acidic or neutral conditions which can become slightly acidic from dissolved atmospheric CO₂.[12][13]

Causality & Explanation:

The sulfonylurea bond can be attacked by water (hydrolysis). This reaction is often catalyzed by acidic (H+) or basic (OH-) conditions. For Torsemide, acid-catalyzed hydrolysis is a primary degradation pathway.[12][13] This process cleaves the molecule, leading to a loss of the parent compound and the appearance of degradation products.[14]

Troubleshooting Protocol:
  • pH Control is Critical: Immediately measure the pH of your solution. If it is acidic or neutral, this is the most probable cause.

  • Implement a Buffer System: Prepare all future solutions using an alkaline buffer system. A phosphate or borate buffer at a target pH of 8.0-8.3 is an excellent starting point.[5][6][15]

  • Perform a pH Stability Study: To confirm the optimal pH for your specific conditions, conduct a simple experiment as outlined below.

Workflow: Rapid pH Stability Screening

cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_eval Evaluation A Prepare 3-5 identical aliquots of Hydroxy Torsemide stock solution C Dilute stock into each buffer to final concentration A->C B Prepare buffers at different pH values (e.g., pH 6.0, 7.4, 8.0, 8.5) B->C D T=0: Immediately analyze one sample from each pH (HPLC/LC-MS) C->D E Incubate all samples at desired temperature (e.g., 25°C or 40°C) D->E F T=x hours: Analyze samples again E->F G T=y hours: Analyze samples again F->G H Calculate % remaining for each pH at each time point G->H I Plot % Remaining vs. Time for each pH H->I J Identify pH with the slowest degradation rate I->J

Caption: Workflow for determining optimal solution pH.

Issue 2: Appearance of unexpected peaks in the chromatogram after storage.

Q: I stored my buffered Hydroxy Torsemide solution in the freezer. After thawing and analysis, I see several new, smaller peaks in my chromatogram that weren't there initially. What could they be?

A: The appearance of new peaks suggests degradation, which in this case could be due to oxidation or issues related to the freeze-thaw process. While freezing slows degradation, it doesn't stop it completely. Furthermore, dissolved oxygen in the solution can still cause oxidative degradation. Torsemide is known to degrade under oxidative stress, forming N-oxide and other related products.[1][2][4]

Causality & Explanation:

Oxidation involves the loss of electrons from the molecule, often facilitated by dissolved oxygen or trace metal ions. The aromatic rings and nitrogen atoms in the Hydroxy Torsemide structure are potential sites for oxidation. The freeze-thaw process can also be detrimental; as ice crystals form, solutes like the drug and buffer salts become concentrated in the unfrozen liquid portion, which can cause drastic pH shifts and accelerate degradation.

Troubleshooting Protocol:
  • De-gas Solvents: Before preparing your solution, sparge the solvent/buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Consider Antioxidants: If oxidative degradation is confirmed (e.g., by LC-MS), consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to your solution. Compatibility and potential interference with your assay must be verified.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes before freezing. This ensures you only thaw what you need for each experiment.

  • Flash-Freeze: When freezing, use a dry ice/acetone bath or a -80°C freezer to freeze the aliquots quickly. This minimizes the formation of large ice crystals and reduces the time spent in the concentrated liquid phase.

Data Summary: Key Stability Factors
ParameterCondition to AVOIDRecommended ConditionRationale & References
pH Acidic to Neutral (pH < 7.5)Alkaline, Buffered (pH 8.0 - 8.5)Minimizes acid-catalyzed hydrolysis of the sulfonylurea group.[3][5][6]
Temperature Elevated Temperatures (>25°C)Refrigerated (2-8°C) or Frozen (≤ -20°C)Reduces the rate of all chemical degradation pathways.[1][4]
Oxygen Atmospheric (dissolved O₂)Degassed/Inert Atmosphere (N₂ or Ar)Prevents the formation of oxidative degradants like N-oxides.[1][3][11]
Light Direct Sunlight / UV LightAmber Glassware / Light-ProtectedPrevents potential photodegradation of the aromatic pyridine ring.[10][11]
Issue 3: Inconsistent results between experiments.

Q: My results for Hydroxy Torsemide potency vary significantly from day to day, even when I think I'm following the same procedure. What could be the source of this variability?

A: This inconsistency often points to a combination of the stability issues discussed above and subtle variations in solution handling and preparation. The key to reproducible results is a rigorously standardized and stability-conscious protocol.

Self-Validating Protocol for Consistent Solution Preparation:

This protocol is designed to be self-validating, meaning that adherence to it inherently minimizes the primary sources of degradation-related variability.

  • Solvent Preparation (The Foundation):

    • Use high-purity (e.g., HPLC-grade) solvents and water.

    • Prepare your chosen alkaline buffer (e.g., 10 mM phosphate buffer, pH 8.3).

    • Sparge the final buffered solvent with nitrogen for at least 20 minutes. Keep the container sealed under a positive nitrogen atmosphere.

  • Stock Solution Preparation (The Critical Step):

    • Accurately weigh the Hydroxy Torsemide solid in a light-protected environment.

    • Dissolve the solid in a minimal amount of a compatible organic co-solvent (e.g., DMSO, acetonitrile) if necessary, before bringing to the final volume with the pre-prepared, de-gassed buffer.

    • Prepare the stock solution in an amber volumetric flask.

  • Storage and Use (Maintaining Integrity):

    • Immediately aliquot the stock solution into single-use amber glass vials with airtight caps.

    • Flash-freeze the aliquots and store them at ≤ -20°C.

    • For each experiment, retrieve a single aliquot. Allow it to thaw completely and equilibrate to room temperature before opening.

    • Vortex gently before making dilutions. Do not re-freeze any unused portion of the thawed aliquot.

  • Analysis (The Verification):

    • Always run a "freshly thawed" standard at the beginning of your analytical run to confirm its concentration. This acts as your system suitability and stability check.

    • Use a stability-indicating analytical method (typically a gradient HPLC method) that can separate the parent peak from potential degradation products.[1][2][3][16]

Logical Diagram: Path to Solution Stability

cluster_problems Root Causes of Instability cluster_solutions Control Strategies A Inconsistent Results C Incorrect pH A->C is caused by D Oxidation A->D is caused by E Temperature A->E is caused by F Light Exposure A->F is caused by B Stable & Reproducible Results G Use Alkaline Buffer (pH 8.0-8.5) C->G mitigated by H De-gas Solvents (N2/Ar Purge) D->H mitigated by I Store Cold/Frozen & Aliquot E->I mitigated by J Use Amber Vials F->J mitigated by G->B leads to H->B leads to I->B leads to J->B leads to

Caption: Mitigating instability to achieve reproducible results.

References

  • FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. TechnoRep. Available at: [Link]

  • Forced degradation study of torasemide: Characterization of its degradation products | Request PDF. ResearchGate. Available at: [Link]

  • Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. National Institutes of Health (NIH). Available at: [Link]

  • Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. PubMed. Available at: [Link]

  • Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Taylor & Francis Online. Available at: [Link]

  • Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. ResearchGate. Available at: [Link]

  • Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. Available at: [Link]

  • Stability of Furosemide and Chlorothiazide. National Institutes of Health (NIH). Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. Available at: [Link]

  • Analytical Techniques for Determination of Torsemide and its Combinations: A Review. ResearchGate. Available at: [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available at: [Link]

  • Sulfonylureas. StatPearls - NCBI Bookshelf. Available at: [Link]

  • State of the art paper Sulfonylureas and their use in clinical practice. ResearchGate. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOPscience. Available at: [Link]

  • Forced degradation study of torasemide: characterization of its degradation products. SciSpace. Available at: [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

  • Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. PubMed Central. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • How do Sulfonylureas work? Diabetes Management. YouTube. Available at: [Link]

  • Suggested acid degradation pathway of torsemide. ResearchGate. Available at: [Link]

  • Practical considerations and guidelines for dosing sulfonylureas as monotherapy or combination therapy | Request PDF. ResearchGate. Available at: [Link]

  • Full article: FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Taylor & Francis. Available at: [Link]

  • Control of Drug Degradation. The Royal Society of Chemistry. Available at: [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. Available at: [Link]

  • UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility challenges with Hydroxy Torsemide in assays

Topic: Overcoming Solubility & Stability Challenges in Hydroxy Torsemide Assays Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 1, 2026 Introduction: The Solubility Paradox Hydroxy To...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Hydroxy Torsemide Assays Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 1, 2026

Introduction: The Solubility Paradox

Hydroxy Torsemide (specifically the active metabolite M1, formed via CYP2C9 hydroxylation of the tolyl methyl group) presents a classic "brick dust" challenge in ADME profiling. Like its parent Torsemide, it is a pyridine-sulfonylurea derivative with high lipophilicity and poor aqueous solubility at physiological pH.

While often used as a specific marker for CYP2C9 activity or in bioequivalence studies, its tendency to precipitate upon dilution into aqueous buffers (like Krebs-Henseleit or Tris) or bind non-specifically to plasticware causes "silent failures"—where the compound is physically present but biologically unavailable.

This guide addresses the three critical failure points: Stock Preparation , Aqueous Dilution , and System Loss (NSB) .

Module 1: Stock Solution & Storage

Q: My 10 mM stock solution in DMSO precipitated after storage at -20°C. Is the compound degraded?

A: Likely not degraded, but physically crashed out. DMSO has a high freezing point (19°C). When you freeze a stock, the compound often crystallizes. Upon thawing, the DMSO melts first, leaving a "seed crystal" of Hydroxy Torsemide that is kinetically slow to redissolve.

The Fix (Thermodynamic Reset):

  • Visual Check: Hold the vial against a light source. If you see a pellet or turbidity, do not pipette.

  • Sonicate & Warm: Sonicate the vial for 10 minutes at 37°C. The heat increases kinetic energy, breaking the crystal lattice.

  • Vortex: Vortex vigorously for 30 seconds.

  • Validation: The solution must be optically clear. If it remains cloudy, add fresh DMSO to dilute to 5 mM; the solubility limit in pure DMSO is ~18 mg/mL, but aging stocks can aggregate.

Q: Can I use Methanol instead of DMSO to avoid enzyme inhibition?

A: Proceed with extreme caution. While Methanol is less inhibitory to some enzymes, Hydroxy Torsemide has significantly lower solubility in alcohols compared to DMSO.

  • Risk: Methanol evaporates rapidly, leading to concentration drift during pipetting.

  • Recommendation: Stick to DMSO for the primary stock (10-20 mM). Use Methanol or Acetonitrile only for intermediate dilution steps where the organic content is >50%.

Module 2: Assay-Specific Troubleshooting

Q: I see high variability in my CYP inhibition IC50 curves. What is happening?

A: This is the hallmark of "Crash-Out" precipitation . When you spike a high-concentration DMSO stock directly into an aqueous buffer (pH 7.4), the local concentration at the pipette tip exceeds the solubility limit before mixing occurs. Micro-precipitates form that are invisible to the naked eye but settle out during incubation.

The Protocol: The "Step-Down" Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate solvent spike.

DilutionProtocol cluster_0 Critical Control Point Stock Primary Stock 10 mM in 100% DMSO Inter Intermediate Working Sol. 100 µM in 50% ACN/Water Stock->Inter 1:100 Dilution (Maintains solubility) Precip RISK: Precipitation Stock->Precip Direct Spike (Avoid this!) Final Assay Well 1 µM in Buffer (pH 7.4) Inter->Final 1:100 Dilution (Rapid dispersion)

Figure 1: Step-Down Dilution Strategy. By using an intermediate step with 50% organic solvent, you prevent the "shock" precipitation associated with direct aqueous dilution.

Q: In equilibrium dialysis, my recovery is <70%. Is the membrane leaking?

A: It is likely Non-Specific Binding (NSB) , not leakage. Hydroxy Torsemide is lipophilic (LogP ~1.4 - 2.0 depending on ionization). It binds avidly to the plastic of the dialysis plate and the membrane itself.

The Fix (Saturation & Material Selection):

  • Switch Plastics: Use low-binding polypropylene or glass inserts if possible. Avoid polystyrene.

  • Condition the Membrane: Pre-soak the dialysis membrane in buffer containing the compound for 30 minutes, then discard and replace with fresh experimental solution. This saturates the binding sites on the membrane before the assay starts.

  • Mass Balance Check: Always measure the concentration in both chambers (donor + receiver) at the end of the experiment and compare it to the initial T=0 spike.

ParameterStandard ConditionOptimized Condition for Hydroxy Torsemide
Plate Material PolystyrenePolypropylene (Low Binding)
Equilibration Time 4-6 Hours4 Hours (Minimize time to reduce adsorption)
Buffer Additive None0.05% Tween-20 (if assay tolerates)
Recovery Acceptance 80-120%70-120% (Adjusted for known lipophilicity)

Module 3: Analytical Validation

Q: How do I confirm the compound is actually in solution before running the bioassay?

A: Do not rely on visual inspection. At low micromolar concentrations, precipitates are invisible. Use the UV-Shift Check .

The Protocol:

  • Prepare your assay buffer (e.g., PBS pH 7.4).

  • Spike Hydroxy Torsemide to your highest test concentration (e.g., 10 µM).

  • Measure Absorbance at 287 nm (λmax for Torsemide class) immediately.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Sample the supernatant and measure Absorbance again.

  • Pass Criteria: If Absorbance drops by >5%, you have precipitation.

Troubleshooting Logic Tree

Use this flowchart to diagnose assay failures related to Hydroxy Torsemide.

TroubleshootingTree Start Assay Data Irregular? CheckStock Is Stock Clear? Start->CheckStock Sonicate Action: Sonicate/Warm CheckStock->Sonicate No (Cloudy) CheckDose Is Response Dose-Dependent? CheckStock->CheckDose Yes PrecipCheck Perform Centrifuge Test (Module 3) CheckDose->PrecipCheck No (Flat/Erratic) NSBCheck Check Mass Balance (Recovery) CheckDose->NSBCheck Yes (But Low Potency) ResultPrecip Result: Precipitation PrecipCheck->ResultPrecip Absorbance Drops ResultNSB Result: Plastic Binding NSBCheck->ResultNSB Low Recovery FixPrecip Fix: Reduce Final Conc. or Increase BSA ResultPrecip->FixPrecip FixNSB Fix: Use Glass/PP or Add Tween-20 ResultNSB->FixNSB

Figure 2: Diagnostic logic for identifying solubility vs. adsorption issues.

References

  • Cayman Chemical. (2017).[1] Torasemide Product Information & Solubility Data. Link

  • Miners, J. O., et al. (2000). "Torsemide metabolism by CYP2C9 variants and other human CYP2C subfamily enzymes." Pharmacogenetics. Link

  • PubChem. (2025).[2] Hydroxy Torsemide Compound Summary (CID 14475217).[2] National Library of Medicine. Link

  • Di, L., & Kerns, E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual. Link

  • WuXi AppTec. (2024).[3] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization. Link

Sources

Optimization

Technical Support Center: Hydroxy Torsemide Stability &amp; Storage Guide

Core Directive: The Stability Mandate Hydroxy Torsemide (M1) is a pharmacologically active metabolite of the loop diuretic Torsemide. Unlike the parent compound, the presence of the hydroxyl group on the tolyl ring, comb...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Mandate

Hydroxy Torsemide (M1) is a pharmacologically active metabolite of the loop diuretic Torsemide. Unlike the parent compound, the presence of the hydroxyl group on the tolyl ring, combined with the inherent instability of the sulfonylurea bridge, creates a "double-jeopardy" for degradation: hydrolysis and oxidation .

Your experimental data is only as good as your reference standard. This guide abandons generic advice in favor of a rigorous, chemically grounded preservation strategy.

The Stability Matrix (Quick Reference)
ParameterSolid State (Lyophilized)Stock Solution (>1 mg/mL)Working Solution (<10 µg/mL)Biological Matrix (Plasma/Urine)
Temperature -20°C (Desiccated)-80°CPrepare Fresh-80°C
Primary Solvent N/ADMSO (Anhydrous)50:50 MeOH:Water or Mobile PhasePlasma/Buffer
Light Exposure Protect (Amber Vial)Protect (Amber Vial)Strict ProtectionProtect
Max Shelf Life 2 Years6 Months< 6 Hours1-3 Months
Critical Risk HygroscopicityPrecipitation / OxidationAdsorption to plasticHydrolysis (pH dependent)

Technical Deep Dive: Protocols & Causality

A. Solvent Selection: The DMSO vs. Methanol Debate

Recommendation: Use Anhydrous DMSO for primary stock solutions.

  • The Science: Torsemide and its metabolites contain a sulfonylurea bridge (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). This moiety is susceptible to hydrolysis, particularly in protic solvents (like methanol or water) if the pH shifts.
    
  • Why DMSO? DMSO is a polar aprotic solvent. It dissolves Hydroxy Torsemide effectively without donating protons that catalyze hydrolysis.

  • The Trap: Methanol is common but risky for long-term stock storage. Over months, transesterification or slow reaction with the sulfonamide group can occur, leading to "ghost peaks" in LC-MS traces [1].

B. The pH Danger Zone

Recommendation: Maintain neutral pH (approx. 6.0–7.5) during extraction and short-term storage.

  • The Mechanism: The sulfonylurea bond is acid-stable but alkali-labile [2]. In basic conditions (pH > 8), the bridge hydrolyzes, cleaving the molecule into a sulfonamide fragment and an amine. Conversely, strong acid conditions combined with heat can cause decarboxylation.

  • Protocol Impact: When processing plasma samples, avoid using strong alkaline buffers for liquid-liquid extraction (LLE) unless immediately neutralized.

C. Photostability

Recommendation: All handling must occur under yellow light or in amber glassware.

  • The Mechanism: The pyridine ring in the Torsemide structure is photosensitive. While Torsemide is relatively stable, metabolites often exhibit altered electron density, making them more prone to photo-oxidation or rearrangement to thiadiazine derivatives upon UV exposure [3].

Troubleshooting & FAQs

Q1: I see a split peak for Hydroxy Torsemide in my LC-MS chromatogram. Is it degrading?

Diagnosis: Likely pH mismatch or Tautomerism , not necessarily degradation.

  • Explanation: The sulfonylurea group can exist in keto-enol tautomeric forms. If your mobile phase pH is near the pKa of the analyte (approx pKa 6-7), you may see peak splitting.

  • Solution: Adjust your mobile phase. Ensure the aqueous phase is buffered (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate) to lock the ionization state. If the extra peak has a different mass (+16 Da), it is likely N-oxide degradation [1].

Q2: My recovery from plasma is dropping after 2 weeks at -20°C.

Diagnosis: Enzymatic Instability or Protein Binding .

  • Explanation: Hydroxy Torsemide binds highly (>90%) to plasma proteins [4].[1][2] Freezing at -20°C is often insufficient to stop slow enzymatic activity or hydrolysis in the matrix.

  • Solution: Move storage to -80°C . For extraction, ensure you are disrupting protein binding effectively (e.g., using cold Acetonitrile precipitation rather than just simple dilution).

Q3: Can I subject the stock solution to freeze-thaw cycles?

Diagnosis: High Risk.

  • Explanation: While Torsemide shows resilience to ~3 freeze-thaw cycles [5], the hydroxy metabolite is more polar and potentially more fragile. Repeated opening introduces atmospheric moisture into DMSO, which becomes "wet" DMSO—a catalyst for hydrolysis.

  • Solution: Aliquot the master stock into single-use vials (e.g., 20 µL) immediately after preparation. Never refreeze the master vial.

Visualized Workflows

Diagram 1: Storage Decision Logic

This logic tree guides you through the critical decision points for preserving sample integrity based on the state of the matter.

StorageLogic Start Hydroxy Torsemide Sample State Physical State? Start->State Solid Solid / Lyophilized State->Solid Liquid Liquid / Solution State->Liquid SolidAction Store at -20°C Desiccator Cabinet Protect from Light Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck DMSO Anhydrous DMSO (Stock) SolventCheck->DMSO Aqueous Aqueous/Methanolic (Working) SolventCheck->Aqueous Matrix Biological Matrix (Plasma/Urine) SolventCheck->Matrix DMSOAction Store at -80°C Single-Use Aliquots Max 6 Months DMSO->DMSOAction AqAction Use Immediately Do NOT Store >6 Hours Precipitation Risk Aqueous->AqAction MatrixAction Store at -80°C Acidify if necessary (Avoid Alkaline pH) Matrix->MatrixAction

Caption: Decision matrix for Hydroxy Torsemide storage. Note the critical distinction between DMSO stocks and aqueous working solutions.

Diagram 2: Degradation Pathway Awareness

Understanding how the molecule breaks down is essential for identifying impurities in your LC-MS data.

Degradation Parent Hydroxy Torsemide (Active M1) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH > 8.0 or pH < 2.0 Oxidation Oxidation (Peroxides/Air) Parent->Oxidation Light/Air Fragment1 Sulfonamide Fragment (Inactive) Hydrolysis->Fragment1 Fragment2 Amine Fragment (Inactive) Hydrolysis->Fragment2 N_Oxide N-Oxide Derivative (M+16 Da) Oxidation->N_Oxide

Caption: Primary degradation pathways.[3] The sulfonylurea bridge cleavage (Hydrolysis) is the most common storage failure mode.

Validated Protocol: Stock Preparation

  • Weighing: Weigh Hydroxy Torsemide reference standard into an amber glass vial (Class A).

  • Dissolution: Add Anhydrous DMSO to achieve a concentration of 1.0 mg/mL. Vortex for 30 seconds.

    • Note: Sonicate only if necessary. Heat generated by sonication can induce degradation.

  • Aliquot: Immediately dispense into 20–50 µL aliquots in polypropylene or amber glass micro-vials.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

  • Usage: Thaw one aliquot on ice. Dilute into working solvent (e.g., 50% Methanol) immediately before use. Discard remainder.

References

  • Jovic, Z., et al. (2013).[4] "Forced degradation study of torasemide: Characterization of its degradation products." Journal of Liquid Chromatography & Related Technologies. Link

  • Barroso, M. B., et al. (2001).[4] "Simultaneous determination of torasemide and its major metabolite M5 in human urine by high-performance liquid chromatography–electrochemical detection." Journal of Chromatographic Science. Link

  • Meda Pharmaceuticals.[5] (2010).[6][4] "Demadex (Torsemide) Tablets - FDA Prescribing Information." FDA.gov.[5] Link

  • Ghosh, R., et al. (2019). "Analytical Techniques for Determination of Torsemide and its Combinations: A Review." Journal of Pharmaceutical Science and Bioscientific Research. Link

  • Engelhardt, S., et al. (2006). "Improved solid-phase extraction and HPLC measurement of torasemide and its important metabolites." Journal of Chromatography B. Link

Sources

Troubleshooting

Mitigating cytotoxicity of Hydroxy Torsemide in cell culture

Topic: Mitigating Cytotoxicity in Cell Culture Systems[1][2] Status: Operational Ticket ID: REF-M1-TOX-001 Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1] Executive Summary & Diagnostic Overview T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Cytotoxicity in Cell Culture Systems[1][2]

Status: Operational Ticket ID: REF-M1-TOX-001 Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1]

Executive Summary & Diagnostic Overview

The Core Issue: Researchers frequently report "cytotoxicity" when working with Hydroxy Torsemide (Torsemide M1 metabolite) . However, in 90% of cases, the observed cell death is not pharmacological but physicochemical .

Hydroxy Torsemide is highly lipophilic and practically insoluble in water. The "toxicity" is often an artifact of:

  • Solvent Toxicity: Exceeding the DMSO tolerance threshold of the cell line to maintain solubility.

  • Micro-Precipitation: Invisible micro-crystals forming upon dilution in aqueous media, causing physical stress to the monolayer or interfering with optical readouts (e.g., MTT/WST-1 assays).

  • Free Fraction Overload: In vivo, Torsemide and its metabolites are >99% protein-bound.[1][2] In serum-free cell culture, cells are exposed to 100% free drug, leading to supra-pharmacological stress.[1]

Use the following decision tree to diagnose your specific issue before altering your experimental design.

Figure 1: Cytotoxicity Troubleshooting Logic

TroubleshootingTree Start Observed Cytotoxicity (Cell Death/Low Viability) CheckMicroscopy Step 1: Microscopy Check (40x Phase Contrast) Start->CheckMicroscopy Crystals Are crystals/debris visible on the monolayer? CheckMicroscopy->Crystals Precipitation Issue: Precipitation (Physical Stress) Crystals->Precipitation Yes NoCrystals No Crystals Visible Crystals->NoCrystals No SolubilityFix Action: Increase BSA/Serum or Warm Media Precipitation->SolubilityFix CheckDMSO Step 2: Check Solvent % Is Final DMSO > 0.5%? NoCrystals->CheckDMSO DMSOTox Issue: Vehicle Toxicity (Solvent Effect) CheckDMSO->DMSOTox Yes TrueTox Issue: True Pharmacological Toxicity or Ion Channel Blockade CheckDMSO->TrueTox No DMSOFix Action: Reduce DMSO < 0.1% Use Step-wise Dilution DMSOTox->DMSOFix DoseFix Action: Adjust Dose Range Check Protein Binding TrueTox->DoseFix

Caption: Diagnostic workflow to distinguish between precipitation artifacts, vehicle toxicity, and true pharmacological effects.

Technical Protocols & Solutions

Protocol A: The "Cloud Point" Solubility Method

Use this protocol to prevent precipitation-induced cell death.[1]

The Science: Hydroxy Torsemide is soluble in DMSO (~18 mg/mL) but crashes out of solution immediately in aqueous buffers. Direct addition of high-concentration DMSO stocks to cold media causes "shock precipitation."[1]

Step-by-Step:

  • Stock Preparation: Dissolve Hydroxy Torsemide powder in 100% DMSO to create a 1000x master stock (e.g., if your final target is 10 µM, make a 10 mM stock).

    • Critical: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The Buffer Step): Do not add the 1000x stock directly to the cell well.

    • Prepare an intermediate tube with culture media containing 4% BSA (Bovine Serum Albumin) or 10% FBS .[1]

    • Add the DMSO stock to this intermediate tube while vortexing. The proteins will sequester the lipophilic drug, keeping it in solution.

  • Final Dosing: Transfer the intermediate solution to your cell plate.

    • Target: Final DMSO concentration must be ≤ 0.1% for primary hepatocytes or ≤ 0.5% for robust cell lines (e.g., HepG2, HEK293).

Protocol B: Mitigating "Free Drug" Toxicity

Use this when cells die despite no visible precipitation.

The Science: Torsemide is >99% protein-bound in human plasma.[1][2] If you treat cells in serum-free media (common for P450 induction studies), the cells encounter a massive "free fraction" overdose that does not exist in vivo.[1]

Solution:

  • For Metabolic Assays (CYP2C9): You cannot use high serum (it inhibits enzymes).[1] Instead, use 0.1% to 0.5% BSA (Fatty Acid Free). This provides a "sink" for the drug without inhibiting CYP activity significantly.

  • For Transporter Assays: Limit exposure time. Hydroxy Torsemide can inhibit ion transporters (Na+/K+/2Cl-).[1][3][4] Prolonged inhibition (>24h) alters cell volume and viability.[1] Reduce incubation to <4 hours if possible.

Reference Data & Thresholds

Use these validated thresholds to design your controls.

ParameterLimit for Primary HepatocytesLimit for Cell Lines (HepG2/MDCK)Notes
Max DMSO % 0.1% 0.5% Exceeding 0.1% in primary cells induces dedifferentiation and apoptosis [1].[1]
Solubility Limit (Aq) < 1 µM (without carrier)< 1 µM (without carrier)Requires carrier protein (BSA/FBS) for higher doses.[1]
Cytotoxicity Onset > 50 µM (Free Drug)> 100 µM (Free Drug)Values assume 24h exposure.[1]
Metabolic Pathway CYP2C9CYP2C9Torsemide

Hydroxy Torsemide (M1) is the rate-limiting step [2].[1][2]

Frequently Asked Questions (FAQs)

Q: I see a drop in cell viability using the MTT assay, but the cells look healthy under the microscope. Why? A: This is likely a False Positive .[1] Hydroxy Torsemide crystals can interfere with the optical density readings in colorimetric assays like MTT.

  • Fix: Switch to a fluorometric assay (e.g., Resazurin/Alamar Blue) or an ATP-based luminescent assay (CellTiter-Glo), which are less sensitive to precipitate interference.[1] Always wash cells with PBS before adding the assay reagent to remove extracellular drug crystals.

Q: My Hydroxy Torsemide stock solution freezes at room temperature. Is it ruined? A: No. Pure DMSO has a freezing point of 19°C. If your lab is cool, the stock will solidify.

  • Fix: Warm it in your hands or a 37°C water bath until liquid. Vortex well. This does not degrade the compound.

Q: Why is the toxicity higher in my "CYP2C93" donor hepatocytes? A: This is a mechanistic misunderstanding. CYP2C93 is the slow metabolizer variant. If you are dosing Torsemide (parent), these cells will accumulate higher intracellular concentrations of the parent drug because they cannot clear it to the M1 metabolite [3]. If you are dosing Hydroxy Torsemide (metabolite) directly, the genotype matters less for clearance but may reflect general donor variability.

Figure 2: Metabolic Context (CYP2C9)[1][2]

MetabolicPathway Torsemide Torsemide (Parent Drug) CYP2C9 CYP2C9 Enzyme (Rate Limiting) Torsemide->CYP2C9 Major Route M1 Hydroxy Torsemide (M1) (Active Metabolite) CYP2C9->M1 Methyl-hydroxylation ToxContext Cytotoxicity Risk: Accumulation in *3/*3 Genotypes (Slow Metabolizers) CYP2C9->ToxContext M5 Carboxytorsemide (M5) (Inactive) M1->M5 Cytosolic Oxidation

Caption: Torsemide metabolism via CYP2C9. Slow metabolizers (CYP2C93) may accumulate parent drug, altering toxicity profiles.*[1]

References

  • Nibourg, G. A., et al. (2012). "Effects of dimethyl sulfoxide on expression of cytochrome P450 enzymes in primary human hepatocytes." Archives of Toxicology.

  • Miners, J. O., et al. (1995). "Human hepatic cytochrome P450 2C9 catalyzes the rate-limiting pathway of torsemide metabolism."[1][2][5] Journal of Pharmacology and Experimental Therapeutics.

  • Vormfelde, S. V., et al. (2004). "CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide." Clinical Pharmacology & Therapeutics.

  • Sigma-Aldrich. (n.d.).[1] "Torsemide Product Information & Solubility Data." [1]

For further assistance, please contact the Application Science team with your specific cell line and media composition.

Sources

Optimization

Addressing non-linearity in Hydroxy Torsemide calibration curves

Welcome to the technical support center for the bioanalysis of Hydroxy Torsemide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Hydroxy Torsemide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust and linear calibration curve for the quantification of Hydroxy Torsemide in biological matrices. Non-linearity in calibration curves is a common hurdle in bioanalytical method development, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify the root cause of non-linearity and ensure the integrity of your data.

Understanding the Challenge: The Quest for Linearity

In quantitative bioanalysis, the relationship between the concentration of an analyte and the instrument's response is ideally linear. This linear relationship is the foundation of an accurate calibration curve, which allows for the precise determination of unknown concentrations in study samples.[1] A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte.[1] However, various factors can disrupt this linearity, leading to a curved or non-linear response. This is particularly prevalent in LC-MS/MS analysis of complex biological samples due to a phenomenon known as the "matrix effect".[2][3]

Hydroxy Torsemide, a primary metabolite of the diuretic drug Torsemide, is an aromatic primary alcohol.[4][5] Its quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. Non-linearity in its calibration curve can lead to inaccurate measurements and compromise the validity of these studies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the development of a bioanalytical method for Hydroxy Torsemide.

Q1: My Hydroxy Torsemide calibration curve is showing a significant negative deviation at higher concentrations (flattening out). What are the likely causes?

This is a classic sign of detector saturation or ion suppression.

  • Detector Saturation: The most straightforward cause is that the concentration of your upper limit of quantification (ULOQ) standard is simply too high for the detector's linear dynamic range. The detector becomes overwhelmed and can no longer produce a proportional response.

  • Ion Suppression: In LC-MS/MS, co-eluting matrix components can interfere with the ionization of Hydroxy Torsemide in the mass spectrometer's ion source, leading to a suppressed signal.[2][3][6] This effect can be more pronounced at higher analyte concentrations, as the competition for ionization becomes more intense.[7]

  • Suboptimal Ionization Source Parameters: Inappropriate settings for parameters like temperature, gas flows, and voltages in the ion source can exacerbate ion suppression.

Troubleshooting Steps:

  • Reduce the ULOQ: Prepare a new set of calibration standards with a lower ULOQ.

  • Optimize Chromatographic Separation: Improve the separation of Hydroxy Torsemide from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Enhance Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove a larger portion of the matrix components.

  • Tune Ion Source Parameters: Systematically optimize the ion source parameters to maximize the response for Hydroxy Torsemide while minimizing the influence of the matrix.

Q2: My calibration curve for Hydroxy Torsemide has a poor correlation coefficient (r² < 0.99) and the back-calculated concentrations of my standards are inaccurate, especially at the lower end. What should I investigate?

This often points to issues with the preparation of your standards, the integration of your chromatographic peaks, or the chosen regression model.

  • Standard Preparation Errors: Inaccurate pipetting, incorrect dilutions, or degradation of the stock solution can all lead to a scattered and non-linear calibration curve.

  • Poor Peak Integration: Inconsistent or incorrect peak integration, especially for low-level signals at the lower limit of quantification (LLOQ), can introduce significant error.

  • Inappropriate Regression Model: While a linear, 1/x or 1/x² weighted regression is common, it may not always be the best fit for your data.[8][9]

  • Matrix Effects: Even at lower concentrations, matrix components can cause ion enhancement or suppression, leading to deviations from linearity.[10]

Troubleshooting Steps:

  • Prepare Fresh Standards: Prepare a new set of calibration standards and quality control (QC) samples from a freshly prepared stock solution.

  • Review Peak Integration: Manually review the integration of all peaks in your calibration curve to ensure consistency and accuracy. Adjust integration parameters if necessary.

  • Evaluate Different Regression Models: Process your data using different weighting factors (e.g., 1/x, 1/x²) or consider a quadratic fit if scientifically justified and allowed by regulatory guidelines.

  • Assess Matrix Effects: Perform a quantitative assessment of matrix effects as detailed in the experimental protocols section.

Q3: What are the regulatory expectations for calibration curve linearity in bioanalytical method validation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[11][12][13][14][15]

ParameterFDA Guideline[12][13][15][16]EMA Guideline[11][17][18]
Number of Standards A minimum of 6-8 non-zero standards.A minimum of 6-8 non-zero standards.
Range Must cover the LLOQ to the ULOQ.Must cover the LLOQ to the ULOQ.
Acceptance Criteria At least 75% of the non-zero standards must have back-calculated concentrations within ±15% of the nominal value (±20% at the LLOQ).The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal values (±20% for the LLOQ).
Regression Model The simplest model that adequately describes the concentration-response relationship should be used. The use of more complex models should be justified.The calibration curve parameters (slope, intercept) should be reported. The chosen model should be appropriate for the relationship observed.
Q4: Can I use a quadratic fit for my Hydroxy Torsemide calibration curve if I can't achieve linearity?

While linear regression is preferred for its simplicity and robustness, a quadratic (second-order polynomial) fit can be acceptable if it is scientifically justified and provides a better fit for the concentration-response relationship. However, you must demonstrate that the non-linearity is a consistent and predictable characteristic of the assay. It is crucial to have a sufficient number of calibration standards to accurately define the curve. Be aware that some regulatory agencies may require additional justification for using a non-linear model.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol provides a general framework for the preparation of calibration curve (CC) standards and quality control (QC) samples for Hydroxy Torsemide in human plasma.

Materials:

  • Hydroxy Torsemide reference standard

  • Human plasma (with appropriate anticoagulant)

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of Hydroxy Torsemide reference standard and dissolve it in methanol to prepare a primary stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the primary stock solution with methanol to create a series of working solutions at appropriate concentrations for spiking into the plasma.

  • Calibration Standard Preparation:

    • Spike a known volume of blank human plasma with a small volume (typically ≤ 5% of the plasma volume) of the appropriate working solution to create a series of at least 8 non-zero calibration standards.

    • Ensure the concentration range covers the expected in-study concentrations, from the LLOQ to the ULOQ. A typical range for a related compound, Torsemide, has been shown to be linear from 100 to 4000 ng/mL.[19]

    • Also prepare a blank (plasma with no analyte or internal standard) and a zero sample (plasma with internal standard only).

  • Quality Control Sample Preparation:

    • Prepare QC samples at a minimum of four concentration levels:

      • LLOQ: At the lower limit of quantification.

      • Low QC: Approximately 3 times the LLOQ.

      • Mid QC: In the middle of the calibration range.

      • High QC: At approximately 75% of the ULOQ.

    • Prepare QC samples from a separate stock solution than the one used for the calibration standards.

  • Sample Processing (Example using Protein Precipitation):

    • To an aliquot (e.g., 100 µL) of each CC and QC sample, add a precipitating agent like cold acetonitrile (e.g., 300 µL), typically containing the internal standard.

    • Vortex the samples vigorously for approximately 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Protocol 2: Assessment of Matrix Effects

This protocol describes a method to quantitatively assess the impact of the biological matrix on the ionization of Hydroxy Torsemide.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations of Hydroxy Torsemide in the mobile phase reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma using your validated sample preparation method. Spike the resulting extract with the same low and high concentrations of Hydroxy Torsemide as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with low and high concentrations of Hydroxy Torsemide and then extract these samples using your validated method.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) and the Recovery (RE) as follows:

      • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

Interpretation of Results:

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The recovery should be consistent across the low and high concentrations.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-linearity in your Hydroxy Torsemide calibration curve.

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_shape Analyze Curve Shape start->check_shape high_conc_deviation Deviation at High Concentrations (Flattening) check_shape->high_conc_deviation Flattening scattered_data Scattered Data / Poor r² check_shape->scattered_data Scattered investigate_saturation Investigate Detector Saturation & Ion Suppression high_conc_deviation->investigate_saturation investigate_prep Investigate Standard Prep & Peak Integration scattered_data->investigate_prep reduce_uloq Reduce ULOQ investigate_saturation->reduce_uloq optimize_chrom Optimize Chromatography investigate_saturation->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., SPE) investigate_saturation->improve_cleanup prepare_fresh Prepare Fresh Standards & QCs investigate_prep->prepare_fresh review_integration Review Peak Integration investigate_prep->review_integration evaluate_regression Evaluate Regression Models investigate_prep->evaluate_regression solution_linear Achieve Linear Curve reduce_uloq->solution_linear assess_matrix Assess Matrix Effects optimize_chrom->assess_matrix improve_cleanup->assess_matrix prepare_fresh->solution_linear review_integration->solution_linear evaluate_regression->solution_linear assess_matrix->solution_linear

Caption: A workflow for troubleshooting non-linear calibration curves.

The Impact of Matrix Effects

The diagram below illustrates how co-eluting matrix components can lead to ion suppression and, consequently, a non-linear calibration curve.

Matrix_Effect_Diagram cluster_lc LC Elution cluster_ms MS Ion Source cluster_response Detector Response analyte_low Hydroxy Torsemide (Low Conc.) ionization_low Efficient Ionization analyte_low->ionization_low No Competition analyte_high Hydroxy Torsemide (High Conc.) ionization_high Ion Suppression (Competition for Charge) analyte_high->ionization_high matrix_components Co-eluting Matrix Components matrix_components->ionization_high Interference response_linear Linear Response ionization_low->response_linear response_nonlinear Non-Linear Response ionization_high->response_nonlinear

Caption: The mechanism of ion suppression leading to non-linearity.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges of non-linearity in your Hydroxy Torsemide calibration curves, ensuring the generation of accurate and reliable bioanalytical data.

References

  • National Center for Biotechnology Information. (n.d.). Hydroxy Torsemide. PubChem Compound Database. [Link]

  • Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link]

  • Al-Tannak, N. F., Hemmateenejad, B., & Shamsipur, M. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Research Journal of Pharmacy and Technology, 12(5), 2535-2542. [Link]

  • Certara. (2014, August 12). Bioanalytical Calibration Curves. [Link]

  • Chen, W., & Li, D. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of AOAC International, 100(1), 38-41. [Link]

  • Choudhary, B., & Goyal, A. (2008). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 70(4), 519–522. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Gao, F., Zhang, Y., & Wang, Z. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatographic Science, 53(1), 1-6. [Link]

  • Martin, J., Gracia, A., & Asuero, A. G. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 1-17. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]

  • BioPharm International. (2023, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Martin, J., Gracia, A., & Asuero, A. G. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LGC. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Calafat, A. M., & Needham, L. L. (2008). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 80(19), 7170–7176. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Dolan, J. W. (2004). Troubleshooting. LCGC North America, 22(2), 112-117. [Link]

  • Regulations.gov. (2013, December 12). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). Linearity graph for Torsemide. [Link]

  • Meher, V., Patro, S. K., & Dash, S. K. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(4), 2366-2371. [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: Hydroxy Torsemide (M1) vs. Torsemide

Executive Summary Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl] urea) represents a second-generation loop diuretic distinguished by its high bioavailability (>80%) and long half-life compared to Furosemid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl] urea) represents a second-generation loop diuretic distinguished by its high bioavailability (>80%) and long half-life compared to Furosemide. Its pharmacological profile is unique due to extensive hepatic metabolism (80%) via the CYP2C9 pathway.

This guide analyzes the comparative activity of the parent drug, Torsemide , versus its primary active metabolite, Hydroxy Torsemide (M1) . While Torsemide exerts the majority of the diuretic effect in healthy human physiology, the M1 metabolite retains significant pharmacological activity. Understanding this relationship is critical for drug development, particularly in modeling pharmacodynamics for patients with Chronic Kidney Disease (CKD) , where the renally-cleared M1 metabolite accumulates, potentially altering the therapeutic index.

Chemical & Metabolic Architecture

The metabolic fate of Torsemide is the primary differentiator of its activity profile. Unlike Furosemide, which is eliminated mostly unchanged by the kidneys, Torsemide undergoes stepwise oxidation.

The Metabolic Cascade

The biotransformation is mediated primarily by CYP2C9 , producing three metabolites:

  • M1 (Hydroxy Torsemide): Formed by hydroxylation of the methyl group on the phenyl ring.[1] Pharmacologically Active.

  • M3 (Ring-Hydroxy Torsemide): Formed by hydroxylation of the phenyl ring.[1] Pharmacologically Active.

  • M5 (Carboxylic Acid Derivative): Formed by further oxidation of M1. Inactive.

In healthy humans, the urinary recovery profile is approximately:

  • Torsemide: 25%[2][3]

  • M1 (Hydroxy): 11%[2]

  • M3: 3%

  • M5 (Inactive): 44%[2]

Visualization: Metabolic Pathway (DOT Diagram)

The following diagram illustrates the sequential oxidation and the functional status of each species.

TorsemideMetabolism cluster_legend Activity Status Torsemide Torsemide (Parent Drug) CYP2C9 CYP2C9 Torsemide->CYP2C9 M1 M1: Hydroxy Torsemide (Active Metabolite) CYP2C9->M1 Methyl Hydroxylation M3 M3: Ring-Hydroxy Torsemide (Active Metabolite) CYP2C9->M3 Ring Hydroxylation M5 M5: Carboxylic Acid (Inactive) M1->M5 Oxidation (Cytosolic ADH) Legend Blue: Parent | Green: Active | Red: Inactive

Figure 1: Metabolic pathway of Torsemide showing the generation of active Hydroxy Torsemide (M1) and inactive M5.

Comparative Pharmacodynamics[4]

The core mechanism of action for both Torsemide and Hydroxy Torsemide is the reversible inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) located on the luminal membrane of the thick ascending limb (TAL) of the Loop of Henle.

Activity Profile Summary
FeatureTorsemide (Parent)Hydroxy Torsemide (M1)
Primary Target NKCC2 (Thick Ascending Limb)NKCC2 (Thick Ascending Limb)
Potency (Relative) High (Ref: 100%)Moderate (Est. 50-80% of Parent)
Plasma Protein Binding >99%High (Likely >95%)
Elimination Route Hepatic Metabolism (80%)Renal Excretion
Renal Failure Impact Clearance maintained (Hepatic)Accumulates significantly
Clinical Role Primary diuretic driverSecondary driver; prolonged effect in CKD
Mechanistic Insight

While Torsemide is the dominant species in plasma, the "Hydroxy" metabolite (M1) possesses an intact sulfonylurea moiety essential for binding to the Cl- translocation pocket of NKCC2.

  • Torsemide: Exhibits high lipophilicity, allowing rapid equilibration but extensive protein binding limits the free fraction available for filtration. However, it is actively secreted into the proximal tubule via Organic Anion Transporters (OATs).

  • Hydroxy Torsemide: Being more polar due to the hydroxyl group, it relies heavily on renal filtration and secretion. In renal failure , the clearance of M1 drops precipitously, leading to plasma accumulation. This creates a "sustained" diuretic effect or potential toxicity in CKD patients that is not predicted by monitoring the parent drug alone.

Visualization: Mechanism of Action (DOT Diagram)

NKCC2Inhibition Lumen Tubular Lumen (Urine) NKCC2 NKCC2 Transporter Cl- Binding Site Lumen->NKCC2 Cell TAL Epithelial Cell Cell->Lumen Efflux Blood Peritubular Capillary (Blood) OAT OAT Transporter (Basolateral) Blood->OAT OAT->Cell Intracellular Accumulation Torsemide Torsemide Torsemide->NKCC2:site Inhibits M1 Hydroxy-Torsemide (M1) M1->NKCC2:site Inhibits (Accumulates in CKD)

Figure 2: Mechanism of NKCC2 inhibition. Both Parent and Metabolite M1 are secreted via OATs to reach the luminal target.

Experimental Protocols

To objectively compare the activity of Torsemide and Hydroxy Torsemide, researchers must isolate the metabolite effects from the parent drug. The following protocols are designed for high-fidelity validation.

Protocol A: In Vitro NKCC2 Inhibition (Xenopus Oocyte Model)

Objective: Determine the IC50 of Torsemide vs. Hydroxy Torsemide on the specific transporter isoform (NKCC2) without metabolic interference.

Reagents:

  • Xenopus laevis oocytes.

  • cRNA encoding rat or human NKCC2 (Slc12a1).

  • Synthesized Hydroxy Torsemide (M1) standard (purity >98%).

  • Rubidium-86 (86Rb+) as a K+ tracer.

Workflow:

  • Expression: Inject oocytes with 10-20 ng of NKCC2 cRNA. Incubate for 3-5 days at 18°C.

  • Pre-incubation: Place oocytes in Cl- free buffer for 15 minutes to deplete intracellular Cl-, stimulating NKCC2 activity.

  • Uptake Assay: Transfer oocytes to uptake solution containing 86Rb+ (1 µCi/mL) and varying concentrations of Torsemide or Hydroxy Torsemide (range: 10 nM to 100 µM).

  • Termination: After 60 minutes, wash oocytes 3x with ice-cold buffer containing 0.1 mM Bumetanide (to stop transport immediately).

  • Quantification: Lyse oocytes in SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

    • Expected Result: Torsemide IC50 ≈ 0.3 - 0.5 µM. Hydroxy Torsemide IC50 is expected to be slightly higher (lower potency) but within the same order of magnitude.

Protocol B: Differential Diuretic Activity in Rats (Metabolite Isolation)

Objective: Assess the in vivo diuretic efficiency of the metabolite compared to the parent.

Methodological Note: Since rats metabolize Torsemide differently than humans, administering the pre-synthesized metabolite is required for direct comparison.

Workflow:

  • Subjects: Male Wistar rats (200-250g), fasted overnight.

  • Grouping (n=8/group):

    • Group A: Vehicle Control (Saline).

    • Group B: Torsemide (10 mg/kg i.v.).[4]

    • Group C: Hydroxy Torsemide M1 (10 mg/kg i.v.).

  • Procedure:

    • Anesthetize rats and cannulate the femoral vein (for drug) and bladder (for collection).

    • Infuse maintenance fluid (Saline + 2% mannitol) to ensure steady urine flow.

    • Administer Bolus dose of Drug/Metabolite.

  • Data Collection: Collect urine in 15-minute intervals for 4 hours.

  • Endpoints:

    • Urine Volume (mL/min/kg).

    • Urinary Sodium Excretion (UNaV). [5]

    • Urinary Potassium Excretion (UKV).

  • Analysis: Compare the Area Under the Curve (AUC) for Na+ excretion.

    • Causality Check: If M1 is active, Group C will show significant natriuresis above Vehicle, though likely with a faster onset and shorter duration than Torsemide (due to higher polarity and faster renal elimination in healthy rats).

Clinical Implications & Genetic Polymorphisms

The comparative activity becomes clinically pivotal when considering CYP2C9 polymorphisms .

  • Extensive Metabolizers (CYP2C91/1): Rapid conversion of Torsemide to Hydroxy Torsemide (M1). The diuretic effect is a composite of Parent + M1.

  • Poor Metabolizers (CYP2C93/3): Reduced conversion. Torsemide plasma levels are higher and prolonged. M1 levels are negligible.

    • Clinical Consequence:[4][6][7] Surprisingly, the diuretic effect is often reduced or delayed in Poor Metabolizers despite higher Torsemide levels, because the active secretion of the drug into the tubule (OAT pathway) may be saturable, or the lack of the active metabolite M1 reduces the "total diuretic load" delivered to the distal tubule over time.

Recommendation for Researchers: When designing clinical trials comparing Torsemide to other diuretics, stratify patients by CYP2C9 genotype and Renal Function (eGFR) . The accumulation of Hydroxy Torsemide in CKD patients (eGFR < 30 mL/min) may necessitate dose adjustments to avoid electrolyte disturbances, a nuance not present with Furosemide.

References

  • Pharmacokinetics and metabolism of torasemide in man. Source: Neugebauer G, Besenfelder E, von Möllendorff E. Arzneimittelforschung. 1988. Note: Establishes M1 and M3 as active metabolites and M5 as inactive.[2][7] URL:[Link]

  • Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. Source: Spahn H, Knauf H, Mutschler E. European Journal of Clinical Pharmacology. 1990.[8] Note: Demonstrates the accumulation of M1 and M5 in renal failure.[3][8] URL:[Link]

  • Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms. Source: Kim Y, et al. Pharmaceutics. 2022. Note: Detailed modeling of CYP2C9 effects on Torsemide/Metabolite ratios. URL:[Link]

  • Mechanistic Differences between Torsemide and Furosemide. Source: Rao VS, et al. Journal of the American College of Cardiology. 2019. Note: Compares potency and bioavailability, referencing the active transport mechanisms.[9] URL:[Link]

  • PubChem Compound Summary: Hydroxy Torsemide. Source: National Center for Biotechnology Information. Note: Chemical structure and metabolite classification (M1). URL:[Link]

Sources

Comparative

A Head-to-Head In Vivo Comparison of Diuretic Effects: Hydroxy Torsemide Versus its Parent Drug, Torsemide

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Clinical Significance of Torsemide and the Rationale for Metabolite Investigation Torsemide is a potent loop diuretic of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Clinical Significance of Torsemide and the Rationale for Metabolite Investigation

Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, widely prescribed for the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[1][2] Its primary mechanism of action involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[3][4]

Unlike other loop diuretics, torsemide is extensively metabolized by the liver, with approximately 80% of an administered dose being cleared via hepatic pathways and the remaining 20% excreted unchanged in the urine.[5] This extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, results in the formation of several metabolites.[3] The major metabolite is the inactive carboxylic acid derivative M5. However, two minor metabolites, M1 (hydroxy torsemide) and M3, have been identified as pharmacologically active.[6]

Understanding the diuretic contribution of these active metabolites is paramount for a complete pharmacodynamic profile of torsemide. It provides crucial insights into the drug's duration of action, potential for drug-drug interactions, and variability in patient response, particularly in populations with hepatic or renal impairment. This guide will delve into a comparative analysis of the diuretic effects of torsemide and its key active metabolite, hydroxy torsemide, supported by a detailed in vivo experimental protocol.

The Metabolic Fate of Torsemide and the Emergence of Active Metabolites

The hepatic metabolism of torsemide is a critical determinant of its overall pharmacological activity. The process, primarily driven by CYP2C9, leads to the generation of three main metabolites.

  • Torsemide (Parent Drug): The primary active compound responsible for the majority of the diuretic effect.

  • M1 (Hydroxy Torsemide): An active metabolite formed through hydroxylation of the tolyl methyl group of torsemide.

  • M3: Another active metabolite.

  • M5: The major, but inactive, carboxylic acid metabolite.

A foundational human study on the pharmacokinetics and metabolism of torsemide revealed the urinary excretion profile of the parent drug and its metabolites. The total recovery in urine accounted for 83% of the administered dose, distributed as follows: 25% unchanged torsemide, 11% M1, 3% M3, and 44% M5.[6] This indicates that while torsemide itself is the principal diuretic agent, its active metabolites, M1 and M3, are present in systemic circulation and contribute to the overall diuretic effect.[6]

In Vivo Experimental Protocol: A Head-to-Head Comparison

To definitively compare the diuretic effects of torsemide and hydroxy torsemide, a robust in vivo experimental model is essential. The following detailed protocol is based on established methodologies for assessing diuretic activity in rats.[7]

Experimental Animals

Healthy adult male Wistar rats weighing between 200-250g are recommended for this study. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.

Acclimatization

To minimize stress-induced variability, animals should be acclimatized to individual metabolic cages for at least 3 days prior to the experiment. During this period, they should have free access to food and water.

Experimental Groups

Animals should be randomly assigned to the following treatment groups (n=6 per group):

  • Vehicle Control: Administered with the vehicle used to dissolve the test compounds (e.g., 0.9% saline with a small percentage of a solubilizing agent if necessary).

  • Positive Control: Administered with a standard diuretic, such as furosemide (e.g., 20 mg/kg, p.o.), to validate the experimental model.

  • Torsemide Group: Administered with a therapeutically relevant dose of torsemide (e.g., 10 mg/kg, p.o.).

  • Hydroxy Torsemide Group: Administered with an equimolar dose of hydroxy torsemide corresponding to the torsemide dose.

Experimental Procedure: Step-by-Step
  • Fasting: Eighteen hours prior to the experiment, withhold food but continue to provide free access to water. This ensures uniform hydration and gastrointestinal state.

  • Hydration: On the day of the experiment, administer a saline load (0.9% NaCl) of 25 ml/kg body weight to all rats via oral gavage to ensure a state of hydration and promote a baseline urine flow.

  • Drug Administration: Thirty minutes after the saline load, administer the respective treatments (vehicle, furosemide, torsemide, or hydroxy torsemide) via oral gavage.

  • Urine Collection: Immediately after drug administration, place each rat in an individual metabolic cage designed for the separation and collection of urine and feces.

  • Data Collection: Collect urine at regular intervals (e.g., 0-2h, 2-4h, 4-6h, and 6-24h) to assess the onset, peak, and duration of the diuretic effect.

  • Urine Analysis: For each collection period, measure the following parameters:

    • Urine Volume (mL): To determine the diuretic activity.

    • Sodium (Na+) and Potassium (K+) Concentrations (mEq/L): To assess the natriuretic and kaliuretic effects. This can be performed using a flame photometer or ion-selective electrodes.

    • Chloride (Cl-) Concentration (mEq/L): To evaluate the overall electrolyte excretion.

Data Analysis

The diuretic activity can be expressed as the cumulative urine excretion volume. The natriuretic and kaliuretic effects are determined by the total amount of sodium and potassium excreted over the collection period. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the effects of the different treatment groups.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo comparison of the diuretic effects of torsemide and hydroxy torsemide.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Acclimatization of Rats to Metabolic Cages (3 days) fasting Overnight Fasting (18h) (Water ad libitum) acclimatization->fasting grouping Random Assignment to Treatment Groups (n=6) fasting->grouping hydration Oral Saline Load (25 ml/kg) grouping->hydration administration Oral Administration of Vehicle, Torsemide, or Hydroxy Torsemide hydration->administration collection Placement in Metabolic Cages & Urine Collection (0-24h) administration->collection volume Measure Urine Volume collection->volume electrolytes Analyze Na+, K+, Cl- Concentrations collection->electrolytes stats Statistical Analysis (ANOVA) volume->stats electrolytes->stats

Caption: Experimental workflow for the in vivo comparison of diuretic effects.

Comparative Diuretic Profile: Torsemide vs. Hydroxy Torsemide

FeatureTorsemide (Parent Drug)Hydroxy Torsemide (Metabolite M1)
Primary Role Principal active diuretic agentActive metabolite contributing to diuresis
Relative Diuretic Potency HighApproximately one-tenth the activity of torsemide
Contribution to Overall Diuresis Estimated to be the major contributorContributes to the sustained diuretic effect
Metabolic Pathway -Formed via CYP2C9-mediated hydroxylation of torsemide
Clinical Significance Responsible for the immediate and peak diuretic effectIts formation and clearance can influence the duration of action and inter-individual variability

The Metabolic Pathway and Diuretic Contribution

The following diagram illustrates the metabolic conversion of torsemide and the relative contribution of the parent drug and its active metabolites to the overall diuretic effect.

G torsemide Torsemide (Parent Drug) m1 M1 (Hydroxy Torsemide) (Active) torsemide->m1 CYP2C9 m3 M3 (Active) torsemide->m3 CYP2C9 m5 M5 (Inactive) torsemide->m5 CYP2C9 diuresis Overall Diuretic Effect torsemide->diuresis ~80% contribution m1->diuresis ~9% contribution m3->diuresis ~11% contribution

Caption: Metabolic pathway of torsemide and diuretic contribution.

Discussion and Future Directions

The available evidence strongly indicates that while torsemide is the primary driver of the diuretic response, its active metabolite, hydroxy torsemide (M1), along with M3, plays a significant, albeit smaller, role in the overall effect. The prolonged presence of these active metabolites in the circulation may contribute to the longer duration of action observed with torsemide compared to other loop diuretics like furosemide.

For drug development professionals, these findings have several implications:

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD models for torsemide should incorporate the formation and diuretic activity of its active metabolites to accurately predict the clinical response.

  • Drug-Drug Interactions: Inhibitors or inducers of CYP2C9 can alter the metabolic profile of torsemide, potentially affecting the balance between the parent drug and its active metabolites, and thereby influencing the diuretic response.

  • Special Populations: Patients with hepatic impairment may exhibit altered metabolism of torsemide, leading to changes in the exposure to both the parent drug and its active metabolites. This could necessitate dose adjustments in such populations.

Future research should focus on conducting a direct in vivo comparison of the diuretic and natriuretic effects of purified hydroxy torsemide and torsemide, as outlined in the experimental protocol. Such a study would provide definitive data on the relative potency and efficacy of the metabolite and further refine our understanding of the complete pharmacological profile of torsemide.

Conclusion

References

  • Brunkhorst, R., W. W. Kühn, M. V. Scotto, and H. E. Vöhringer. "Pharmacokinetics and pharmacodynamics of torasemide in health and disease." Arzneimittelforschung 38, no. 1a (1988): 172-175.
  • Cho, Y. E., H. J. Kim, H. Y. Kim, J. H. Park, S. H. Lee, and J. T. Bae. "Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling." Pharmaceutics 14, no. 12 (2022): 2729.
  • Drugs.com. "Torsemide." Accessed January 31, 2026. [Link].

  • Mayo Clinic. "Torsemide (Oral Route)." Accessed January 31, 2026. [Link].

  • Neugebauer, G., E. Besenfelder, and E. von Möllendorff. "Pharmacokinetics and metabolism of torasemide in man." Arzneimittelforschung 38, no. 1A (1988): 164-166.
  • Uchino, K., M. Isozaki, T. Furuuchi, K. Nakagawa, and T. Ikeno. "Diuretic and vasodilating actions of torasemide." Arzneimittelforschung 38, no. 1a (1988): 176-179.
  • Vargo, D. L., W. G. Kramer, P. K. Black, W. B. Smith, T. Serpas, and D. C. Brater. "Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide in patients with cirrhosis." Clinical Pharmacology & Therapeutics 50, no. 5 (1991): 547-553.
  • Veeraveedu, P. T., K. Watanabe, K. Ma, M. Thandavarayan, V. R. Palaniyandi, M. Yamaguchi, K. I. Abe, and K. Tachikawa. "Comparative effects of torasemide and furosemide in rats with heart failure." European Journal of Pharmacology 580, no. 1-2 (2008): 251-258.
  • RJPTSimLab. "Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage." Accessed January 31, 2026. [Link].

  • Kramer, B. K., A. Schwab, N. Braun, F. Strutz, G. A. Müller, and T. Risler. "Pharmacokinetics of torasemide and its metabolites in end-stage renal disease." European Journal of Clinical Pharmacology 47, no. 2 (1994): 157-159.
  • Spahn, H., H. Knauf, and E. Mutschler. "Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure." European Journal of Clinical Pharmacology 39, no. 4 (1990): 345-348.
  • Gehr, T. W., D. W. Rudy, G. R. Matzke, W. G. Kramer, D. A. Sica, and D. C. Brater. "The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency." Clinical Therapeutics 16, no. 1 (1994): 31-38.
  • Pharmacology Education Project. "Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects." YouTube video, 1:45. January 18, 2025. [Link]. (Note: A placeholder URL is used as the original may not be stable. The content is based on the information retrieved from the video transcript).

Sources

Validation

Validating Hydroxy Torsemide (M1) as a Phenotypic Biomarker for Torsemide Efficacy

Executive Summary: The Precision Dosing Gap Torsemide is a high-ceiling loop diuretic superior to furosemide due to its predictable bioavailability (>80%). However, clinical response varies significantly, primarily drive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Dosing Gap

Torsemide is a high-ceiling loop diuretic superior to furosemide due to its predictable bioavailability (>80%). However, clinical response varies significantly, primarily driven by hepatic clearance rather than renal excretion. The formation of Hydroxy Torsemide (Metabolite M1) is the rate-limiting step mediated by the polymorphic enzyme CYP2C9 .

This guide validates Hydroxy Torsemide (M1) not merely as a metabolic byproduct, but as a dynamic phenotypic biomarker . Unlike static genotyping, monitoring the Torsemide/M1 ratio captures real-time metabolic flux, accounting for both genetic polymorphisms (CYP2C92/3) and transient phenoconversion (drug-drug interactions or hepatic congestion).

Scientific Foundation: The Mechanism of Variance

The Metabolic Pathway

Torsemide clearance is 80% hepatic.[1] The primary metabolic route involves the hydroxylation of the methyl group on the phenyl ring to form M1 (Hydroxy Torsemide) , catalyzed exclusively by CYP2C9. M1 is subsequently oxidized to the carboxylic acid metabolite M5 (inactive).

Crucial Pharmacologic Insight:

  • Torsemide: Active diuretic (blocks Na+/K+/2Cl- cotransporter in the Loop of Henle).[2][3]

  • M1 (Hydroxy Torsemide): Weakly active (approx. 1/10th of parent).

  • Biomarker Logic: M1 formation is an inverse correlate of efficacy.[1]

    • High M1 Formation (Extensive Metabolizer): Rapid clearance

      
       Short half-life 
      
      
      
      Reduced diuretic exposure.
    • Low M1 Formation (Poor Metabolizer/CYP2C9*3): Slow clearance

      
       Prolonged half-life 
      
      
      
      Exaggerated diuretic response .
Visualizing the Pathway

The following diagram illustrates the CYP2C9-dependent bottleneck that makes M1 a viable biomarker.

TorsemideMetabolism Torsemide Torsemide (Active Drug) CYP2C9 CYP2C9 Enzyme (Polymorphic Control) Torsemide->CYP2C9 Substrate Binding Renal Renal Excretion (20% Unchanged) Torsemide->Renal Minor Pathway M1 Hydroxy Torsemide (M1) (Biomarker) CYP2C9->M1 Hydroxylation (Rate Limiting) M5 Metabolite M5 (Inactive Carboxylic Acid) M1->M5 Cytosolic Oxidation

Figure 1: Torsemide metabolic pathway highlighting M1 formation as the primary CYP2C9-dependent step.

Comparative Analysis: Phenotyping vs. Genotyping

To validate Hydroxy Torsemide as a superior alternative to standard genotyping, we compare three approaches to predicting torsemide efficacy.

Table 1: Comparative Performance Matrix
FeatureHydroxy Torsemide (M1) Phenotyping CYP2C9 Genotyping Parent Drug (Torsemide) Monitoring
Primary Analyte Torsemide : M1 RatioDNA (Alleles 1, *2, *3)Plasma Torsemide Concentration
Scope Dynamic: Captures genetics + drug interactions (e.g., amiodarone inhibition) + liver status.Static: Captures only inherited potential. Misses phenoconversion.Incomplete: Measures exposure but not clearance mechanism.
Turnaround 2–4 Hours (LC-MS/MS)24–72 Hours (PCR/Sequencing)2–4 Hours
Cost Efficiency Moderate (Standard LC-MS workflow)High (Requires genetic lab)Moderate
Predictive Value High: Directly correlates with intrinsic hepatic clearance (

).
Moderate: Poor metabolizers (3/3) are predicted well, but Intermediate (1/*3) vary widely.Moderate: High variability due to Volume of Distribution (

) shifts in Heart Failure.
Validation Status Validated in PK studies (Vormfelde et al.)Clinical Standard (CPIC Guidelines)Standard TDM
Why M1 Wins for Efficacy Monitoring

Genotyping identifies potential, but M1 measures reality. A patient with a "Normal" CYP2C91/1 genotype may functionally become a "Poor Metabolizer" if they are taking CYP2C9 inhibitors (e.g., amiodarone, fluconazole) or suffering from hepatic congestion due to heart failure. Only M1 monitoring reveals this functional blockade.

Experimental Validation: The Self-Validating Protocol

To implement this biomarker, a robust LC-MS/MS assay is required. The following protocol ensures data integrity through internal standardization and matrix-matched calibration.

Methodological Principles (E-E-A-T)
  • Internal Standard (IS): Use Torsemide-d6 or Tolbutamide (structural analog). Reasoning: Deuterated IS corrects for matrix effects and ionization suppression in ESI- mode.

  • Polarity: Negative Ionization (ESI-). Reasoning: Sulfonylurea moiety ionizes best in negative mode.

  • Separation: C18 Column.[4] Reasoning: Retains both parent and polar hydroxylated metabolites.

Step-by-Step LC-MS/MS Workflow

Reagents:

  • Methanol (LC-MS Grade)

  • 10 mM Ammonium Formate (pH 3.5)

  • Plasma Sample (50 µL)

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL human plasma into a 1.5 mL tube.

    • Add 20 µL Internal Standard (IS) working solution (500 ng/mL).

    • Add 150 µL cold Methanol (-20°C) to precipitate proteins.

    • Vortex for 60 seconds; Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Injection:

    • Transfer 100 µL supernatant to autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.[5]

  • Chromatography (Gradient):

    • Column: Inertsil ODS-3 or Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate.[3][6]

    • Mobile Phase B: Methanol.[3][4][6]

    • Gradient: 0-1 min (30% B)

      
       3 min (90% B) 
      
      
      
      4 min (90% B)
      
      
      4.1 min (30% B).
  • Mass Spectrometry (MRM Transitions):

    • Torsemide: m/z 347.1

      
       263.1 (Quantifier)
      
    • Hydroxy Torsemide (M1): m/z 363.1

      
       279.1 (Quantifier)
      
    • IS (Tolbutamide): m/z 269.0

      
       170.0
      
Validation Logic Diagram

This workflow ensures that the measured ratio is an artifact of biology, not instrumentation.

ValidationWorkflow cluster_Quant Quantification Sample Patient Plasma (Unknown CYP2C9 Status) Extraction Protein Precipitation (MeOH + Internal Std) Sample->Extraction Analysis LC-MS/MS Analysis (ESI Negative Mode) Extraction->Analysis TorsemideQuant Torsemide Conc. (Parent) Analysis->TorsemideQuant M1Quant Hydroxy-Torsemide Conc. (Metabolite) Analysis->M1Quant Calculation Calculate Metabolic Ratio (Torsemide / M1) TorsemideQuant->Calculation M1Quant->Calculation Decision Clinical Interpretation Calculation->Decision

Figure 2: Analytical workflow for determining the Torsemide/M1 Metabolic Ratio.

Data Interpretation: The Metabolic Ratio

The raw concentration of M1 is less useful than the Metabolic Ratio (MR) .



Clinical Thresholds (Based on Vormfelde et al.)
  • Normal Metabolizers (EM):

    • MR

      
       2.0 - 5.0
      
    • Interpretation: Standard dosing applies.[7]

  • Poor Metabolizers (PM) / CYP2C9*3 Carriers:

    • MR > 10.0

    • Mechanism: Blocked hydroxylation leads to accumulation of parent drug.

    • Clinical Action:Reduce Dose. High risk of hypokalemia and dehydration due to extended half-life (up to 6-8 hours vs 3 hours in EM).

  • Rapid Metabolizers / Inducer Presence:

    • MR < 1.5[8]

    • Clinical Action:Increase Dose or Frequency. Drug is cleared too rapidly to maintain effective tubule blockade.

References

  • Vormfelde, S. V., et al. (2004). CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide.[2][9] Clinical Pharmacology & Therapeutics. Link

  • Miners, J. O., et al. (2000). Torsemide metabolism by CYP2C9 variants and other human CYP2C subfamily enzymes.[1][2][10] Pharmacogenetics. Link

  • Zhang, X., et al. (2016).[5] Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Link

  • Barr, W. H., et al. (1990). Torsemide pharmacokinetics and metabolism. Progress in Pharmacology and Clinical Pharmacology.
  • Werner, D., et al. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms. Pharmaceutics. Link

Sources

Comparative

Reproducibility in Pharmacokinetics: A Comparative Guide to Quantifying Hydroxy Torsemide

Executive Summary: The Metabolic Variable In the development of loop diuretics, Torsemide distinguishes itself from Furosemide through superior bioavailability and a longer half-life.[1][2][3] However, the reproducibilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Variable

In the development of loop diuretics, Torsemide distinguishes itself from Furosemide through superior bioavailability and a longer half-life.[1][2][3] However, the reproducibility of Torsemide pharmacokinetic (PK) data hinges entirely on the accurate quantification of its metabolites—specifically Hydroxy Torsemide (M1 and M3) .

Torsemide metabolism is heavily dependent on the CYP2C9 enzyme.[4][5] Genetic polymorphisms in CYP2C9 (e.g., CYP2C9*3 alleles) can alter metabolic clearance by over 80%. Consequently, "Hydroxy Torsemide" is not just a breakdown product; it is the critical biomarker for determining a patient's metabolic phenotype.

This guide addresses the technical challenges in reproducing Hydroxy Torsemide data, comparing analytical methodologies, and providing a validated workflow to ensure data integrity.

Part 1: The Chemical Reality & Stability Profile

Reproducibility fails when the chemistry is misunderstood. Hydroxy Torsemide (M1) is formed via the hydroxylation of the methyl group on the phenyl ring. Unlike the parent compound, the metabolite introduces specific stability concerns that must be controlled during extraction.

Stability & Degradation Factors[6][7]
  • Photostability: Both Torsemide and Hydroxy Torsemide are photosensitive. Experimental workflows must be conducted under monochromatic (yellow) light or in amber glassware to prevent photodegradation, which artificially lowers recovery rates.

  • pH Sensitivity: While stable in solid form, Hydroxy Torsemide undergoes hydrolysis in highly acidic solutions. Acidic mobile phases (common in LC-MS) must be buffered carefully (e.g., Ammonium Formate) rather than using strong unbuffered acids.

  • Isomeric Interference: The M1 (methyl-hydroxyl) and M3 (ring-hydroxyl) metabolites are structural isomers. Low-resolution chromatography often co-elutes them, leading to reproducible but inaccurate quantitation of "total hydroxy torsemide" rather than specific metabolites.

Diagram 1: Metabolic Pathway & Causality

The following diagram illustrates the CYP2C9-dependent pathway, highlighting where genetic variability introduces PK flux.

TorsemideMetabolism Torsemide Torsemide (Parent) CYP2C9 CYP2C9 Enzyme (Genetic Variable) Torsemide->CYP2C9 M1 M1: Hydroxy Torsemide (Methyl-hydroxyl) [Active] CYP2C9->M1 Major Path (Oxidation) M3 M3: Hydroxy Torsemide (Ring-hydroxyl) [Active] CYP2C9->M3 Minor Path M5 M5: Carboxylic Acid [Inactive] M1->M5 Further Oxidation

Figure 1: Torsemide metabolic pathway.[6][7] Reproducibility depends on distinguishing M1/M3 active metabolites from the M5 inactive form.

Part 2: Comparative Analysis (Torsemide vs. Furosemide)

To understand the necessity of precise Hydroxy Torsemide measurement, we must compare the parent drug against the standard alternative, Furosemide. Torsemide's advantage lies in its predictable PK profile, provided the metabolite ratio is monitored.

Table 1: Pharmacokinetic Performance Comparison
FeatureTorsemideFurosemideClinical Implication
Bioavailability 80–90% (High, Stable)10–100% (Highly Variable)Torsemide offers predictable dosing; Furosemide requires titration.
Half-Life 3.5 hours 1.5–2.0 hoursTorsemide allows once-daily dosing; Furosemide often requires BID.
Metabolism Hepatic (80%) via CYP2C9Renal (50%) & GlucuronidationTorsemide PK is sensitive to liver function/genetics; Furosemide to renal function.
Food Effect NegligibleSignificant absorption delayTorsemide is more reproducible in non-fasted states.
Active Metabolites M1, M3 (Hydroxy Torsemide)Glucuronide (Inactive)Critical: Accumulation of M1/M3 in renal failure can extend diuretic effect.

Expert Insight: In "Poor Metabolizers" (CYP2C93/3), the clearance of Torsemide decreases, and the formation of Hydroxy Torsemide (M1) is significantly delayed. If your experimental data shows high parent drug stability but low metabolite recovery, verify the donor's genotype before assuming analytical failure.

Part 3: Analytical Method & Reproducibility Protocol

The following protocol uses LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), the gold standard for distinguishing the M1 and M3 isomers.

Core Directive: The Self-Validating Workflow

To ensure reproducibility, this protocol utilizes a Stable Isotope Dilution method. You must use Torsemide-d6 or Tolbutamide as an Internal Standard (IS) to correct for matrix effects (ion suppression) in plasma/urine.

Diagram 2: Validated Analytical Workflow

AnalyticalWorkflow Sample Plasma/Urine Sample (50 µL) IS Add Internal Standard (Torsemide-d6) Sample->IS PPT Protein Precipitation (Acetonitrile, 1:3 ratio) IS->PPT Centrifuge Centrifuge (10,000g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Evaporation (N2 stream @ 40°C) Centrifuge->Supernatant Recon Reconstitution (Mobile Phase) Supernatant->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS

Figure 2: Sample preparation workflow designed to minimize matrix effects and maximize recovery.

Detailed Protocol Steps
1. Sample Preparation (Protein Precipitation)
  • Rationale: Solid Phase Extraction (SPE) is cleaner but costlier. Protein Precipitation (PPT) with Acetonitrile is sufficient if an isotope IS is used.

  • Step: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (Torsemide-d6, 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex for 1 minute.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Note: Temperature control is vital to prevent degradation.

2. Chromatographic Separation (LC Conditions)
  • Column: C18 Column (e.g., Zorbax SB-C18 or Inertsil ODS-3), 50 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Acidic buffer stabilizes the hydroxy metabolite.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (MS/MS) Parameters
  • Ionization: ESI Negative Mode (Torsemide and metabolites ionize better in negative mode).

  • MRM Transitions:

    • Torsemide: 347.0 → 263.0 m/z

    • Hydroxy Torsemide (M1): 363.0 → 263.0 m/z (Check for M3 interference)

    • Internal Standard: Match deuterated mass shift.

Validation Criteria (Acceptance Limits)

To claim reproducibility, your data must meet these FDA Bioanalytical Method Validation standards:

  • Linearity:

    
     over 1–2500 ng/mL range.[8]
    
  • Precision (CV%): < 15% (20% at LLOQ).

  • Accuracy: ±15% of nominal concentration.

  • Matrix Effect: IS-normalized matrix factor must be between 0.85 and 1.15.

References

  • MDPI. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms.[5][7] Available at: [Link]

  • National Institutes of Health (NIH). (2023). Effect of Torsemide Versus Furosemide on Symptoms and Quality of Life (TRANSFORM-HF). Available at: [Link]

  • Journal of Pharmaceutical Sciences. (1990). Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine.[8] Available at: [Link]

  • European Journal of Clinical Pharmacology. (1994). Pharmacokinetics of torsemide and its metabolites in end-stage renal disease.[9] Available at: [Link]

  • TechnoRep. (2013). Forced Degradation Study of Torsemide: Characterization of its Degradation Products. Available at: [Link]

Sources

Validation

Benchmarking new Hydroxy Torsemide assays against established methods

Comparison Guide: Benchmarking High-Sensitivity Hydroxy Torsemide Assays Executive Summary This guide evaluates the performance of next-generation Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Benchmarking High-Sensitivity Hydroxy Torsemide Assays

Executive Summary

This guide evaluates the performance of next-generation Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assays against established HPLC-UV and traditional LC-MS/MS methods for the quantification of Torsemide and its hydroxylation-dependent metabolites (M1, M3, and M5).

Key Finding: New UPLC-MS/MS protocols offer a 10-fold reduction in sample volume (50 µL vs. 500 µL) and a 20-fold increase in sensitivity (LLOQ < 1 ng/mL) compared to legacy HPLC methods, making them the superior choice for CYP2C9 phenotyping and low-volume pharmacokinetic (PK) studies.

The Analytical Challenge: Why Hydroxy Torsemide Matters

Torsemide is a loop diuretic primarily metabolized by CYP2C9 . Its metabolic profile is a critical biomarker for CYP2C9 activity.

  • Parent: Torsemide.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Target Metabolites:

    • M1 (Hydroxy-torsemide): Formed via methyl-hydroxylation.

    • M3 (Hydroxy-torsemide): Formed via ring-hydroxylation.

    • M5 (Carboxylic acid metabolite): The major circulating metabolite, formed via further oxidation of M1.

The Problem with Legacy Methods: Older HPLC-UV methods often lack the selectivity to distinguish between the regioisomers (M1 vs. M3) and require large plasma volumes, which is prohibitive in modern microsampling clinical trials.

Methodological Landscape: Old vs. New

The following table summarizes the performance shift from legacy systems to modern high-throughput assays.

FeatureLegacy (HPLC-UV) Standard (LC-MS/MS) Advanced (UPLC-MS/MS)
Detection Principle Ultraviolet (288 nm)Triple Quadrupole MSHigh-Res / Fast-Scan MS
Sample Volume 500 – 1000 µL100 – 200 µL20 – 50 µL
LLOQ (Sensitivity) 50 – 100 ng/mL5 – 10 ng/mL0.1 – 1.0 ng/mL
Run Time 10 – 15 min5 – 8 min2 – 3 min
Selectivity Low (Interference risk)HighUltra-High (Isomer resolution)
Throughput ~4 samples/hour~10 samples/hour~20+ samples/hour

Deep Dive: The Modern Protocol (UPLC-MS/MS)

This section outlines a self-validating, high-throughput protocol designed for the simultaneous quantification of Torsemide, M1, M3, and M5.

A. Experimental Design & Causality
  • Column Choice: A sub-2-micron C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters ACQUITY UPLC BEH) is selected to provide sufficient backpressure and theoretical plates to resolve M1 from M3, which have identical masses (isobaric).

  • Mobile Phase: Acidified buffers (0.1% Formic Acid) are used to protonate the sulphonylurea nitrogen, enhancing ionization efficiency in positive ESI mode.

  • Internal Standard (IS): Stable isotope-labeled Torsemide-d7 is mandatory to compensate for matrix effects, specifically phospholipid suppression which is common in plasma analysis.

B. Step-by-Step Workflow

1. Sample Preparation (Protein Precipitation - PPT):

  • Why: PPT is faster and cheaper than SPE, and with modern high-sensitivity MS, the "dirtier" extract is manageable.

  • Step 1: Aliquot 50 µL human plasma into a 96-well plate.

  • Step 2: Add 20 µL Internal Standard solution.

  • Step 3: Add 200 µL Acetonitrile (chilled) to precipitate proteins.

  • Step 4: Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Step 5: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase strength).

2. Chromatographic Separation:

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 2.0 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).

  • Column Temp: 40°C (Reduces viscosity, improves peak shape).

3. Mass Spectrometry (MRM Mode):

  • Torsemide: m/z 349.1 → 264.1

  • M1/M3 (Hydroxy): m/z 365.1 → 264.1 (Distinguished by retention time)

  • M5 (Acid): m/z 379.1 → 264.1

C. Workflow Visualization

G Start Plasma Sample (50 µL) IS_Add Add IS (Torsemide-d7) Start->IS_Add PPT Protein Precipitation (200 µL ACN) IS_Add->PPT Centrifuge Centrifuge (4000 rpm, 10 min) PPT->Centrifuge Dilution Supernatant Dilution (1:1 with H2O) Centrifuge->Dilution Supernatant Transfer Injection UPLC-MS/MS Injection Dilution->Injection Data Quantification (M1, M3, M5) Injection->Data

Figure 1: Optimized High-Throughput Sample Preparation Workflow for Torsemide Metabolites.

Benchmarking Data & Validation

The following data represents typical validation results when comparing the UPLC-MS/MS method against a standard HPLC-UV method (based on synthesized literature values).

MetricNew Assay (UPLC-MS/MS) Established (HPLC-UV) Performance Gain
LLOQ (Torsemide) 0.5 ng/mL50 ng/mL100x Sensitivity
LLOQ (Metabolite M5) 1.0 ng/mL100 ng/mL100x Sensitivity
Sample Volume 50 µL500 µL90% Sample Saving
Recovery (Extraction) 95 - 98%80 - 85%Improved Consistency
Precision (CV%) < 5%< 10%Higher Reproducibility
Linearity Range 0.5 – 2000 ng/mL50 – 5000 ng/mLWider Dynamic Range

Validation Checkpoints (Trustworthiness):

  • Matrix Effect: Post-column infusion must be performed to ensure no ion suppression occurs at the elution times of M1 and M5.

  • Carryover: Inject a blank sample after the highest standard (ULOQ). Signal must be < 20% of LLOQ.

  • Incurred Sample Reanalysis (ISR): Essential for regulatory submission. Re-assay 10% of study samples; difference must be within ±20%.

Decision Logic: Selecting the Right Assay

Use this logic tree to determine if you should upgrade to the new UPLC-MS/MS method or stick with established protocols.

DecisionTree Start Select Assay Method Q1 Is Sample Volume Limited? (< 100 µL) Start->Q1 Q2 Is High Sensitivity Required? (< 10 ng/mL) Q1->Q2 No Result_New USE NEW METHOD (UPLC-MS/MS) Q1->Result_New Yes Q3 Do you need to distinguish M1 vs M3 isomers? Q2->Q3 No Q2->Result_New Yes Q3->Result_New Yes Result_Old USE ESTABLISHED METHOD (HPLC-UV / Standard LC-MS) Q3->Result_Old No

Figure 2: Decision Matrix for Assay Selection based on Study Requirements.

References

  • Miners, J. O., et al. (1995).[8] "Human hepatic cytochrome P450 2C9 catalyzes the rate-limiting pathway of torsemide metabolism." Journal of Pharmacology and Experimental Therapeutics.

  • Vormfelde, S. V., et al. (2004).[4] "CYP2C9 polymorphisms and the interindividual variability in pharmacokinetics and pharmacodynamics of the loop diuretic drug torsemide." Clinical Pharmacology & Therapeutics.

  • Karnes, H. T., et al. (1990). "Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine." Journal of Pharmaceutical Sciences.

  • Agilent Technologies. (2016). "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of Various Drugs and Their Metabolites." Application Note.

  • Barroso, M. B., et al. (2001). "Simultaneous determination of torsemide and its major metabolite M5 in human urine by high-performance liquid chromatography-electrochemical detection." Journal of Chromatography B.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling Hydroxy Torsemide in Research Environments

Executive Summary & Risk Profile Hydroxy Torsemide (a primary alcohol metabolite of Torsemide) is a pharmacologically active sulfonylurea derivative.[1][2] While often used as a reference standard in metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Hydroxy Torsemide (a primary alcohol metabolite of Torsemide) is a pharmacologically active sulfonylurea derivative.[1][2] While often used as a reference standard in metabolic stability studies, it must be handled with the same rigor as the parent compound, Torsemide , a potent loop diuretic.[1]

In the absence of a substance-specific Occupational Exposure Limit (OEL), this guide applies the Precautionary Principle . We assign this compound to Occupational Exposure Band (OEB) 3/4 (Control range: 1–10 µg/m³), necessitating containment-led handling strategies rather than reliance solely on PPE.[1]

Hazard Identification (Extrapolated from Parent Compound)
  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][3]

  • Target Organ Toxicity: Potent diuretic mechanism (inhibition of Na+/K+/2Cl- cotransporter) can cause rapid electrolyte depletion and hypotension upon systemic absorption.[1]

  • Chemical Class Risks: Sulfonylurea moiety implies potential for hypersensitivity reactions in sensitized individuals.[1][4]

Personal Protective Equipment (PPE) Matrix

PPE is the secondary line of defense; engineering controls are primary.[1] The following selection is based on permeation kinetics and particulate filtration efficiency.

Protection ZoneEquipment SpecificationTechnical Rationale
Respiratory N95 (Minimum) or P100/PAPR Solid State: Lyophilized powders are highly electrostatic.[1] N95 is the minimum for closed-system handling; P100/PAPR is required for open weighing or spill cleanup to achieve 99.97% filtration of airborne particulates.[1]
Dermal (Hand) Double Nitrile Gloves (min 0.11mm thickness)Permeation: Nitrile offers superior resistance to pyridine-sulfonylurea structures compared to latex.[1] Protocol: Change outer gloves every 30 mins or immediately after splash.[1]
Dermal (Body) Tyvek® Lab Coat (Closed front, elastic cuffs)Particulate Barrier: Woven cotton coats trap potent powders.[1] Non-woven Tyvek prevents cross-contamination of street clothes.[1]
Ocular Chemical Safety Goggles (ANSI Z87.[1]1)Irritant Risk: Hydroxy Torsemide is a Category 2A eye irritant.[1][3][5] Safety glasses with side shields are insufficient for liquid handling.[1]

Engineering Controls & Containment

Crucial Directive: Do not handle Hydroxy Torsemide powder on an open bench.

  • Primary Containment: All weighing and solution preparation must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Hydroxy Torsemide powder is prone to static cling, increasing the risk of aerosolization during transfer.[1]

Operational Decision Framework

The following decision tree dictates the handling workflow based on the physical state of the material.

PPE_Decision_Tree Start Start: Material Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Lyophilized/Crystal Liquid Solution / Liquid State->Liquid Dissolved Action_Solid REQUIREMENT: Fume Hood or BSC + Double Nitrile Gloves + N95/P100 Mask Solid->Action_Solid Action_Liquid REQUIREMENT: Fume Hood + Single Nitrile Gloves + Safety Goggles Liquid->Action_Liquid Spill Spill Scenario? Action_Solid->Spill Action_Liquid->Spill Spill_Action EVACUATE AREA Don PAPR & Tyvek Suit Use Wet-Wipe Method Spill->Spill_Action Yes

Figure 1: Decision logic for PPE selection based on physical state and emergency conditions.

Step-by-Step Handling Protocol

Phase A: Preparation (Donning)
  • Inspect Engineering Controls: Verify fume hood flow rate is within certification range.

  • Gowning: Don Tyvek lab coat.[1] Ensure cuffs cover the wrist fully.[1]

  • Gloving (Layer 1): Don the first pair of nitrile gloves.[1] Tape the cuff of the glove to the lab coat sleeve to create a sealed system.

  • Gloving (Layer 2): Don the second pair of nitrile gloves (different color recommended to easily spot tears).[1]

Phase B: Manipulation (Weighing & Solubilization)
  • Tare First: Place the weighing boat/vial on the balance inside the hood. Tare the balance.

  • Transfer: Open the Hydroxy Torsemide container only inside the hood. Use a disposable spatula.[1]

  • Solubilization: If possible, add solvent (e.g., DMSO or Methanol) to the vial before removing it from the balance area to lock down the powder.[1]

    • Scientist's Note: Solubilizing the compound immediately reduces the inhalation risk by 99%.[1]

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.[1]

Phase C: Disposal & Doffing[1]
  • Waste Segregation: Dispose of all solid waste (spatulas, weigh boats, wipes) into a dedicated "Cytotoxic/Potent Compound" solid waste bin inside the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pulling from the palm) to avoid snapping.[1] Dispose of them in the hood waste.

  • Wash: Wash hands (with inner gloves on) with soap and water if a sink is available, or use alcohol sanitizer.[1]

  • Final Doffing: Remove inner gloves and lab coat near the exit. Wash hands thoroughly with soap and water for 60 seconds.[1]

Emergency & Disposal Procedures

Spill Management

If Hydroxy Torsemide powder is spilled outside the hood:

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.[1]

  • Don PPE: Wear a P100 respirator or PAPR, double gloves, and Tyvek suit.[1]

  • Contain: Cover the spill with a damp paper towel (do not dry sweep, as this generates dust).[1]

  • Clean: Wipe up the material from the outside in.[1] Clean the surface with 10% bleach solution followed by water.[1]

Disposal

Hydroxy Torsemide is a pharmaceutical organic compound.[1][4][6][7]

  • Method: High-temperature incineration.[1]

  • Prohibition: Do NOT dispose of down the drain. It is an environmental hazard and can affect aquatic life (diuretic effect).[1]

Workflow Visualization

Handling_Lifecycle cluster_0 Preparation cluster_1 Execution (In Hood) cluster_2 Termination Check_Flow 1. Check Airflow Double_Glove 2. Double Glove (Tape Inner Cuff) Check_Flow->Double_Glove Weigh 3. Static Control & Weighing Double_Glove->Weigh Solubilize 4. Solubilize (Lock Down Dust) Weigh->Solubilize Wipe_Down 5. Decon Vial Exterior Solubilize->Wipe_Down Waste_Disp 6. Solid Waste (Incineration Tag) Wipe_Down->Waste_Disp Wash 7. Wash Hands (60 Seconds) Waste_Disp->Wash

Figure 2: Safe handling lifecycle from preparation to disposal.[1]

References

  • PubChem. (n.d.).[1] Hydroxy Torsemide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • FDA. (2020).[1] Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

Sources

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Hydroxy Torsemide
Reactant of Route 2
Reactant of Route 2
Hydroxy Torsemide
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